Ro 32-7315
Beschreibung
Eigenschaften
CAS-Nummer |
219613-02-2 |
|---|---|
Molekularformel |
C22H35N3O5S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(2S,3R)-N-hydroxy-5-methyl-3-[[2-methylpropyl(methylsulfonyl)amino]carbamoyl]-2-[(E)-3-phenylprop-2-enyl]hexanamide |
InChI |
InChI=1S/C22H35N3O5S/c1-16(2)14-20(21(26)23-25(15-17(3)4)31(5,29)30)19(22(27)24-28)13-9-12-18-10-7-6-8-11-18/h6-12,16-17,19-20,28H,13-15H2,1-5H3,(H,23,26)(H,24,27)/b12-9+/t19-,20+/m0/s1 |
InChI-Schlüssel |
BACZSFOSMGICGM-WQEUXLNQSA-N |
SMILES |
CC(C)CC(C(CC=CC1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |
Isomerische SMILES |
CC(C)C[C@H]([C@H](C/C=C/C1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)CC(C(CC=CC1=CC=CC=C1)C(=O)NO)C(=O)NN(CC(C)C)S(=O)(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(1-(hydroxycarbamoyl)-4-phenyl-3-butenyl)-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide Ro 32-7315 Ro-32-7315 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ro 32-7315: A Technical Guide to its Mechanism of Action as a Selective TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 32-7315 is a potent and selective, orally active hydroxamic acid-based inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity profile, and its effects in preclinical models. The information presented herein is intended to support further research and development of TACE inhibitors for inflammatory diseases.
Core Mechanism of Action: TACE Inhibition
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release the soluble, biologically active 17 kDa TNF-α cytokine.[1] By inhibiting TACE, this compound effectively blocks this final step in TNF-α production, thereby reducing the levels of soluble TNF-α, a key mediator of inflammation.[1]
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency against TACE.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference(s) |
| Recombinant TACE | Enzymatic Assay | 5.2 nM | [1] |
| TNF-α Release | THP-1 Cells (LPS-induced) | 350 ± 14 nM | [1] |
| TNF-α Release | Rat Whole Blood (LPS-induced) | 110 ± 18 nM | [1] |
| TNF-α Release | Human Whole Blood (LPS-induced) | 2.4 ± 0.5 µM | [1] |
Selectivity Profile
A critical aspect of a therapeutic TACE inhibitor is its selectivity over other related metalloproteinases, particularly the Matrix Metalloproteinases (MMPs), to minimize off-target effects. This compound has been shown to be highly selective for TACE over a range of MMPs.[2]
Table 2: Selectivity Profile of this compound against MMPs
| MMP Target | IC50 Value | Fold Selectivity vs. TACE (approx.) | Reference(s) |
| MMP-1 | 500 nM | ~96-fold | [2] |
| MMP-2 | 250 nM | ~48-fold | [2] |
| MMP-3 | 210 nM | ~40-fold | [2] |
| MMP-8 | - | Not selective | [2] |
| MMP-9 | 100 nM | ~19-fold | [2] |
| MMP-13 | 110 nM | ~21-fold | [2] |
Note: One source states a 100-500 fold selectivity over MMPs-1, -2, -3, -9, and -13.[2]
In Vivo Efficacy
The inhibitory effect of this compound on TNF-α production has been confirmed in animal models of inflammation. Oral administration of this compound demonstrated a dose-dependent reduction of systemic TNF-α levels following a lipopolysaccharide (LPS) challenge in rats.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED50 Value | Reference(s) |
| Wistar Rats | Inhibition of LPS-induced systemic TNF-α release | Oral | 25 mg/kg | [1] |
Signaling Pathway
This compound acts on the TACE-mediated signaling pathway, which is a crucial control point for inflammation. The diagram below illustrates the central role of TACE in the release of soluble TNF-α and the point of intervention for this compound.
Experimental Protocols
Recombinant TACE Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on purified, recombinant TACE.
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[3][4]
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[3][4]
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0[3][4]
-
This compound (test inhibitor)
-
96-well black microplates
-
Fluorescent plate reader
Procedure:
-
Dilute recombinant human TACE to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[3][4]
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed volume of the diluted TACE to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., to a final concentration of 10-20 µM).[3][4]
-
Immediately begin kinetic reading on a fluorescent plate reader at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation, 405 nm emission).[3][4]
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release in THP-1 Cells and Whole Blood
This cellular assay measures the ability of this compound to inhibit TNF-α production in a more physiologically relevant context.
Materials:
-
THP-1 cells or fresh human/rat whole blood
-
RPMI-1640 medium and Fetal Bovine Serum (for THP-1 cells)
-
Lipopolysaccharide (LPS) from E. coli or Salmonella abortus equi[2]
-
This compound
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
For THP-1 Cells: Seed THP-1 cells in 96-well plates at a density of 5x10^5 cells/mL.[2]
-
For Whole Blood: Use fresh heparinized whole blood.
-
Pre-treat the cells or whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells or blood with LPS (e.g., 1 µg/mL for THP-1, 5 µg/mL for PBMCs) to induce TNF-α production.[2]
-
Incubate for a set period (e.g., 4 hours for THP-1, up to 24 hours for whole blood) at 37°C in a 5% CO2 incubator.[2]
-
After incubation, centrifuge the plates to pellet the cells/blood cells.
-
Collect the supernatant (for THP-1) or plasma (for whole blood).
-
Quantify the concentration of TNF-α in the supernatant/plasma using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration and determine the IC50 value.
In Vivo LPS-Induced Endotoxemia Model in Rats
This in vivo model assesses the oral efficacy of this compound in a living organism.
Materials:
-
Wistar rats[1]
-
Lipopolysaccharide (LPS)
-
This compound formulated for oral gavage
-
Vehicle control
-
Blood collection supplies
-
TNF-α ELISA kit
Procedure:
-
Fast rats overnight prior to the experiment.
-
Administer this compound or vehicle control orally (p.o.) by gavage at various doses (e.g., 0.3, 3, 30 mg/kg).[5]
-
After a specified time post-drug administration (e.g., 2 hours), challenge the rats with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS (e.g., 30 µg/kg).[5]
-
At the time of peak TNF-α response (typically 1-2 hours post-LPS challenge), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).[5]
-
Process the blood to obtain plasma.
-
Measure the plasma TNF-α concentrations using an ELISA kit.
-
Determine the dose-dependent inhibition of TNF-α production and calculate the ED50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE. Its mechanism of action, centered on the blockade of TNF-α release, has been robustly demonstrated through in vitro enzymatic and cellular assays, as well as in vivo models of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of inflammation and drug development, facilitating further investigation into the therapeutic potential of TACE inhibition.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: A Potent and Selective TACE Inhibitor for Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, plays a central role in the pathogenesis of numerous inflammatory diseases. The biological activity of TNF-α is primarily mediated by its soluble form, which is released from the cell surface through proteolytic cleavage of its membrane-bound precursor, pro-TNF-α. This cleavage is catalyzed by the TNF-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). The critical role of TACE in activating TNF-α has established it as a significant therapeutic target for the development of novel anti-inflammatory agents.
Ro 32-7315, chemically identified as (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, is a potent and selective inhibitor of TACE.[1] Developed by Roche, this orally active compound has demonstrated significant efficacy in both in vitro and in vivo models of inflammation.[1] Although its clinical development was halted due to limited oral bioavailability, the extensive preclinical data on this compound provide a valuable case study for researchers in the field of metalloproteinase inhibitors and anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of this compound, including its inhibitory potency and selectivity, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized across a range of enzymatic and cellular assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Source |
| Recombinant TACE | 5.2 | [1] |
Table 1: In Vitro Inhibitory Potency of this compound against TACE. This table showcases the high affinity of this compound for its primary target enzyme.
| Cell System | Stimulant | IC50 | Source |
| THP-1 Cells | LPS | 350 ± 14 nM | [1] |
| Human Whole Blood | LPS | 2.4 ± 0.5 µM | [1] |
| Rat Whole Blood | LPS | 110 ± 18 nM | [1] |
Table 2: Inhibition of LPS-Induced TNF-α Release by this compound in Cellular Assays. This table highlights the cellular efficacy of this compound in inhibiting the release of the key inflammatory cytokine, TNF-α.
| Animal Model | Parameter | ED50 | Source |
| Wistar Rats | Inhibition of LPS-induced systemic TNF-α release | 25 mg/kg (oral) | [1] |
Table 3: In Vivo Efficacy of this compound. This table presents the effective dose of this compound in a relevant animal model of inflammation.
| MMP | Selectivity Fold (over TACE) | Note | Source |
| MMP-1 | 100-500 | [2] | |
| MMP-2 | 100-500 | [2] | |
| MMP-3 | 100-500 | [2] | |
| MMP-8 | Not selective | [2] | |
| MMP-9 | 100-500 | [2] | |
| MMP-13 | 100-500 | [2] |
Table 4: Selectivity Profile of this compound against Matrix Metalloproteinases (MMPs). This table illustrates the selectivity of this compound for TACE over other related metalloproteinases, a crucial factor for minimizing off-target effects.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Caption: Workflow for the in vitro TACE inhibition assay.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: An In-Depth Technical Guide to ADAM17 Inhibition and its Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). This document details the core mechanism of action, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.
Core Concept: ADAM17 Inhibition by this compound
ADAM17 is a transmembrane sheddase responsible for the proteolytic release of the extracellular domains of a wide array of membrane-bound proteins. This process, known as ectodomain shedding, is a critical step in the activation and signaling of numerous factors involved in inflammation, immunity, and cancer progression. Key substrates of ADAM17 include the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR).
This compound is a hydroxamate-based small molecule inhibitor that potently and selectively targets the catalytic zinc-binding site of ADAM17, thereby preventing the shedding of its substrates. By inhibiting ADAM17, this compound effectively blocks the release of soluble TNF-α and the transactivation of EGFR signaling, making it a valuable tool for studying the physiological and pathological roles of ADAM17 and a potential therapeutic agent for inflammatory diseases and cancer.
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against ADAM17 (TACE)
| Assay Type | Target | IC50 | Reference |
| Enzymatic Assay | Recombinant Human TACE (ADAM17) | 5.2 nM | [1][2] |
Table 2: Cellular Inhibitory Activity of this compound on LPS-Induced TNF-α Release
| Cell System | Species | IC50 | Reference |
| THP-1 Cell Line | Human | 350 ± 14 nM | [1] |
| Whole Blood | Human | 2.4 ± 0.5 µM | [1] |
| Whole Blood | Rat | 110 ± 18 nM | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| LPS-induced systemic TNF-α release | Wistar Rat | Inhibition of TNF-α release | ED50 = 25 mg/kg (oral) | [1] |
| Adjuvant-induced arthritis | Allen and Hamburys Hooded Rat | Reduction of paw swelling | 2.5, 5, 10, 20 mg/kg (i.p., twice daily) resulted in 42%, 71%, 83%, and 93% reduction, respectively | [1] |
Table 4: Selectivity Profile of this compound against other Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 500 | [3][4] |
| MMP-2 (Gelatinase-A) | 250 | [3][4] |
| MMP-3 (Stromelysin-1) | 210 | [3][4] |
| MMP-7 (Matrilysin) | 310 | [3][4] |
| MMP-9 (Gelatinase-B) | 100 | [3][4] |
| MMP-12 (Macrophage elastase) | 11 | [3] |
| MMP-13 (Collagenase-3) | 110 | [3][4] |
Signaling Pathways
ADAM17 inhibition by this compound impacts two major signaling cascades: the TNF-α pathway and the EGFR transactivation pathway.
ADAM17-Mediated TNF-α Processing and Signaling
ADAM17 is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a pro-inflammatory signaling cascade. This compound blocks this initial cleavage step, thereby reducing the levels of soluble TNF-α and dampening the subsequent inflammatory response.[5]
ADAM17-Mediated EGFR Ligand Shedding and EGFR Transactivation
ADAM17 also cleaves and activates several membrane-bound ligands of the Epidermal Growth Factor Receptor (EGFR), such as Heparin-Binding EGF-like growth factor (HB-EGF) and Amphiregulin (AREG).[6][7][8] The release of these soluble ligands leads to the activation of EGFR on the same (autocrine) or neighboring (paracrine) cells. This transactivation of EGFR signaling can promote cell proliferation, migration, and survival, and is implicated in cancer progression. This compound, by inhibiting ADAM17, prevents the shedding of these EGFR ligands, thereby blocking downstream EGFR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Recombinant Human TACE (ADAM17) Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of compounds against recombinant human ADAM17 using a fluorogenic substrate.[9][10][11]
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat # 930-ADB)
-
Fluorogenic peptide substrate: Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 (e.g., R&D Systems, Cat # ES003), 2 mM stock in DMSO.
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35 (w/v), pH 9.0. Note: Avoid salts like CaCl₂, NaCl, and Na₂SO₄ as they can inhibit TACE activity.
-
96-well black microplates.
-
Fluorescent plate reader with excitation at 320 nm and emission at 405 nm.
-
This compound or other test compounds.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute recombinant human TACE to 0.4 ng/µL in Assay Buffer.
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted TACE enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Dilute the fluorogenic substrate to 20 µM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the diluted substrate to each well. The final enzyme concentration will be 0.1 ng/µL (10 ng/well).
-
Immediately read the fluorescence intensity in kinetic mode for at least 5 minutes at 37°C.
-
Calculate the reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 4. mdpi.com [mdpi.com]
- 5. Reactome | TNF-α is cleaved by ADAM17 (TACE) [reactome.org]
- 6. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. rndsystems.com [rndsystems.com]
Ro 32-7315: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.
Chemical Identity
-
Full Chemical Name: (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide
-
Alternative Name: (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide
-
CAS Number: 219613-02-2
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of TACE (ADAM17). TACE is a key enzyme responsible for the proteolytic processing of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[2][3] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Cell-Based Assay (LPS-induced TNF-α release) | IC50 (nM) |
| TACE (ADAM17) | 5.2[4] | THP-1 cells | 350 |
| MMP-1 (Collagenase-1) | 500[5] | Human Whole Blood | 2400 |
| MMP-2 (Gelatinase-A) | 250[5] | Rat Whole Blood | 110 |
| MMP-3 (Stromelysin-1) | 210[5] | ||
| MMP-7 (Matrilysin) | 310[5] | ||
| MMP-9 (Gelatinase-B) | 100[5] | ||
| MMP-12 (Macrophage Elastase) | 11[5] | ||
| MMP-13 (Collagenase-3) | 110[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Efficacy |
| LPS-induced Endotoxemia (Rat) | Oral | Inhibition of systemic TNF-α release | ED50 = 25 mg/kg |
| Adjuvant-Induced Arthritis (Rat) | 2.5, 5, 10, and 20 mg/kg, i.p., twice daily | Reduction of secondary paw swelling | 42%, 71%, 83%, and 93% reduction, respectively |
Experimental Protocols
In Vitro LPS-Induced TNF-α Release Assay in Human Whole Blood
This protocol is a general guideline for assessing the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo setting.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, add 25 µl of the diluted this compound or vehicle control (RPMI with the same DMSO concentration).
-
Add 200 µl of fresh whole blood to each well.
-
Add 25 µl of LPS solution (final concentration of 1-10 ng/ml) to stimulate TNF-α production. For the unstimulated control, add 25 µl of RPMI medium.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes a widely used animal model of inflammatory arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old).
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml).
-
This compound formulation for intraperitoneal (i.p.) or oral administration.
-
P caliper or plethysmometer for paw volume measurement.
-
Scoring system for clinical assessment of arthritis.
Procedure:
-
On day 0, induce arthritis by a single intradermal injection of 100 µl of CFA into the plantar surface of the right hind paw of each rat.[6]
-
Randomly divide the animals into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle according to the desired dosing regimen (e.g., daily i.p. injections starting from day 0 or at the onset of disease).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume of both the injected (primary lesion) and contralateral (uninjected, secondary lesion) hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or caliper.
-
Clinically score the severity of arthritis in all four paws based on a predefined scoring system (e.g., 0 = normal, 4 = severe swelling and erythema with ankylosis).
-
At the end of the study (e.g., day 14-21), euthanize the animals and collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Compare the paw volumes and arthritis scores between the this compound-treated and vehicle control groups to determine the efficacy of the compound.
Visualizations
Signaling Pathway of TACE-Mediated TNF-α Processing
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Workflow for In Vitro TNF-α Release Assay
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forward and Reverse Signaling Mediated by Transmembrane Tumor Necrosis Factor-Alpha and TNF Receptor 2: Potential Roles in an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. journals.asm.org [journals.asm.org]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315: An In-depth Technical Guide for the Study of TNF-alpha Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17), and its application in the study of TNF-alpha biology. This document details the compound's mechanism of action, summarizes its in vitro and in vivo activities, and provides detailed experimental protocols for its use in research settings.
Core Concepts: Mechanism of Action
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. It is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-alpha). The release of the soluble, biologically active 17 kDa form of TNF-alpha is mediated by the proteolytic cleavage of the extracellular domain of pro-TNF-alpha. This cleavage is primarily catalyzed by the zinc-dependent metalloproteinase, TACE, also known as ADAM17.[1]
This compound is a hydroxamate-based inhibitor that potently and selectively targets TACE.[1][2] By inhibiting TACE, this compound blocks the processing of pro-TNF-alpha, thereby reducing the levels of soluble TNF-alpha. This mechanism makes this compound a valuable tool for investigating the physiological and pathological roles of TNF-alpha in various biological systems.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound in various experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Parameter | Value | Reference |
| Recombinant TACE | IC50 | 5.2 nM | [3] |
| THP-1 Cells (LPS-induced TNF-alpha release) | IC50 | 350 ± 14 nM | [3] |
| Human Whole Blood (LPS-induced TNF-alpha release) | IC50 | 2.4 ± 0.5 µM | [3] |
| Rat Whole Blood (LPS-induced TNF-alpha release) | IC50 | 110 ± 18 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| Wistar Rats (LPS-induced systemic TNF-alpha release) | Oral | 25 mg/kg | ED50 | [3] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 2.5 mg/kg | 42% reduction in paw swelling | [3] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 5 mg/kg | 71% reduction in paw swelling | [3] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 10 mg/kg | 83% reduction in paw swelling | [3] |
| Allen and Hamburys Hooded Rats (Adjuvant-induced arthritis) | i.p., twice daily | 20 mg/kg | 93% reduction in paw swelling | [3] |
| Healthy Human Volunteers (ex vivo LPS-induced TNF-alpha release) | Oral | 450 mg (single dose) | 42% mean inhibition over 4 hours | [3] |
| Rat Model of Pneumococcal Meningitis | i.p. | Not specified | Reduced TNF levels in CSF and hippocampal apoptosis | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study TNF-alpha biology.
In Vitro TACE Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against recombinant TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (rhTACE)
-
Fluorogenic TACE substrate (e.g., MOCA-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij 35[1]
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.
-
In a 96-well black microplate, add 100 ng/ml of rhTACE to each well.[1]
-
Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 5 µM of the fluorogenic TACE substrate to each well.[1]
-
Immediately place the plate in a fluorometer and monitor the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 325/400 nm for MOCA-based substrates) at room temperature.[1]
-
Record the fluorescence at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Induced TNF-alpha Release in THP-1 Cells
This protocol details the procedure for assessing the effect of this compound on TNF-alpha release from the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
24-well cell culture plates
-
Human TNF-alpha ELISA kit
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat cells with PMA (e.g., 50 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.
-
Seed the differentiated or undifferentiated THP-1 cells into 24-well plates at a density of 5 x 10^5 cells/ml in a final volume of 1 ml per well.[6]
-
Prepare various concentrations of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (medium with DMSO) for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[6] Include a non-stimulated control (no LPS).
-
Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatants.
-
Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-alpha release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value as described in the previous protocol.
Ex Vivo LPS-Induced TNF-alpha Release in Whole Blood
This protocol describes the assessment of this compound's effect on TNF-alpha production in a more physiologically relevant ex vivo whole blood system.
Materials:
-
Freshly drawn human or rat whole blood collected in heparinized tubes.
-
RPMI-1640 medium.
-
LPS from Salmonella enteritidis or E. coli.
-
This compound.
-
DMSO.
-
Sterile, pyrogen-free microplates.
-
Human or Rat TNF-alpha ELISA kit.
Procedure:
-
Within 2 hours of collection, dilute the whole blood 1:5 with RPMI-1640 medium.[7]
-
Add 25 µl of the diluted blood to each well of a sterile microplate.[8]
-
Add various concentrations of this compound or vehicle (DMSO) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Incubate the plates at 37°C for 3 to 24 hours.[8]
-
After incubation, centrifuge the plates and collect the plasma supernatant.
-
Measure the TNF-alpha concentration in the plasma using the appropriate ELISA kit.
-
Calculate the percent inhibition and IC50 value as previously described.
In Vivo Adjuvant-Induced Arthritis in Rats
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of inflammatory arthritis.
Materials:
-
Lewis or Wistar rats.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
This compound.
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Calipers for paw measurement.
-
Scoring system for arthritis severity.
Procedure:
-
Induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the plantar surface of one hind paw.
-
On the day of induction (Day 0), begin treatment with this compound or vehicle. Administer the compound intraperitoneally (i.p.) twice daily at doses ranging from 2.5 to 20 mg/kg.[3]
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
Score the severity of arthritis in the non-injected paws on a scale of 0-4.
-
Continue treatment for a predefined period (e.g., 14 days).[3]
-
At the end of the study, euthanize the animals and collect blood for cytokine analysis and paws for histological examination.
-
Compare the paw swelling, arthritis scores, and histological changes between the this compound-treated groups and the vehicle-treated control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of TNF-alpha and the action of this compound.
Caption: Mechanism of this compound action on TNF-alpha processing.
Caption: In vitro experimental workflow for testing this compound.
Caption: Simplified TNF-alpha signaling pathway via TNFR1.
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of TACE/ADAM17 in Inflammatory Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a membrane-anchored sheddase critical to the regulation of inflammatory processes.[1][2] By cleaving and releasing the extracellular domains of a vast array of transmembrane proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules, ADAM17 orchestrates a multitude of signaling pathways central to the initiation and propagation of inflammation.[3][4] Dysregulated ADAM17 activity is implicated in the pathophysiology of numerous inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][5] This makes it a compelling therapeutic target.[4][6] This technical guide provides an in-depth exploration of ADAM17's function, its role in key inflammatory signaling cascades, its involvement in specific diseases, and detailed methodologies for its study, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to TACE/ADAM17
First identified as the enzyme responsible for processing membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, active form, TACE/ADAM17 is a type-I transmembrane zinc-dependent metalloproteinase.[1][2] Subsequent research has revealed that ADAM17 has a broad substrate repertoire, with over 80 known membrane-tethered proteins.[1][5][7] This extensive substrate profile underscores its pleiotropic role in diverse biological processes, including immunity, tissue regeneration, and development.[8][9]
The structure of ADAM17 consists of several domains: a pro-domain that maintains latency, a catalytic metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, a transmembrane domain, and a cytoplasmic tail which is a hub for regulatory interactions.[10] The activity of ADAM17 is tightly controlled at multiple levels, including its maturation, trafficking to the cell surface guided by inactive Rhomboid proteins (iRhoms), and inhibition by the endogenous Tissue Inhibitor of Metalloproteinase 3 (TIMP-3).[11][12]
The Central Role of TACE/ADAM17 in Inflammation
ADAM17 functions as a molecular switch in inflammation. Its sheddase activity can either activate or inactivate signaling pathways depending on the substrate. The release of pro-inflammatory cytokines like TNF-α amplifies the inflammatory response, while the shedding of cytokine receptors can modulate cellular sensitivity to these mediators.[9][11]
Key inflammatory substrates of ADAM17 include:
-
Pro-inflammatory Cytokines: Primarily TNF-α, a pivotal cytokine in many autoimmune diseases.[2]
-
Cytokine Receptors: TNF-Receptor I and II (TNF-RI, TNF-RII), and the Interleukin-6 Receptor (IL-6R).[11][13] Shedding of these receptors generates soluble forms that can have both agonistic and antagonistic effects.
-
Epidermal Growth Factor Receptor (EGFR) Ligands: Such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), which are crucial for tissue repair and regeneration but can also contribute to inflammatory cell signaling.[1][14]
-
Adhesion Molecules: L-selectin and VCAM-1, which mediate leukocyte trafficking to sites of inflammation.[8][13]
Key Signaling Pathways Modulated by TACE/ADAM17
ADAM17 is a central node in at least three major signaling pathways implicated in inflammatory diseases: TNF-α signaling, IL-6 trans-signaling, and EGFR signaling.[11]
TNF-α Signaling Pathway
ADAM17-mediated cleavage of membrane-bound pro-TNF-α is the rate-limiting step for the release of soluble TNF-α (sTNF-α).[2] sTNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades (e.g., NF-κB, MAPK) that drive the expression of inflammatory genes.[15]
References
- 1. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of ADAM17 in metabolic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM17 as a therapeutic target in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ADAM17: a molecular switch to control inflammation and tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ro 32-7315 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This enzyme is a critical sheddase responsible for the proteolytic processing and release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator in numerous inflammatory diseases. This technical guide provides an in-depth overview of the target validation studies for this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Primary Target and Mechanism of Action
The principal molecular target of this compound is TACE/ADAM17.[1][2] TACE is a zinc-dependent metalloproteinase that cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1] The inhibition of TACE by this compound is a key mechanism for its anti-inflammatory effects.[1][3] The development of this compound was based on a succinate hydroxamate scaffold, designed for potent and orally active TACE inhibition.[3] While showing high potency for TACE, this compound demonstrates selectivity over many other matrix metalloproteinases (MMPs).[3] However, its development was discontinued due to limited oral bioavailability.
Signaling Pathway Context
The therapeutic rationale for targeting TACE with this compound is rooted in the central role of TNF-α in inflammatory signaling cascades. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of TNF-α production through the activation of transcription factors such as NF-κB.[4] Once released, soluble TNF-α binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways, which further amplify the inflammatory response. By blocking the initial release of TNF-α, this compound can effectively dampen these pro-inflammatory signaling cascades.
Furthermore, TACE is implicated in the shedding of other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[5][6] This suggests that TACE inhibition could have broader therapeutic applications, including in oncology.[5]
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Source |
| Recombinant TACE | 5.2 | [1][2][4][7] |
Table 1: In Vitro Inhibitory Potency of this compound against TACE
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Source |
| MMP-1 | 500 | [8] |
| MMP-2 | 250 | [8] |
| MMP-3 | 210 | [8] |
| MMP-7 | 310 | [8] |
| MMP-9 | 100 | [8] |
| MMP-12 | 11 | [8] |
| MMP-13 | 110 | [8] |
Table 2: Selectivity Profile of this compound against Various MMPs
| Cellular System | Assay | IC50 | Source |
| THP-1 Cell Line | LPS-induced TNF-α release | 350 ± 14 nM | [1][4][7] |
| Human Whole Blood | LPS-induced TNF-α release | 2.4 ± 0.5 µM | [1][4][7] |
| Rat Whole Blood | LPS-induced TNF-α release | 110 ± 18 nM | [1][4][7] |
Table 3: Cellular Activity of this compound in Inhibiting TNF-α Release
| Animal Model | Administration Route | Parameter Measured | ED50 | Source |
| Wistar Rats | Oral | Inhibition of LPS-induced systemic TNF-α release | 25 mg/kg | [1][4] |
| Allen and Hamburys Hooded Rats | Intraperitoneal (twice daily) | Reduction of adjuvant-induced secondary paw swelling | - | [1] |
Table 4: In Vivo Efficacy of this compound
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of this compound's target and activity.
Recombinant TACE Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified recombinant TACE.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant TACE enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 325/400 nm).[9]
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for TNF-α Release (THP-1 Cells)
-
Objective: To measure the inhibitory effect of this compound on LPS-induced TNF-α release from a human monocytic cell line.
-
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound at various concentrations
-
ELISA kit for human TNF-α
-
-
Procedure:
-
Culture THP-1 cells to the desired density.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNF-α production and release.[3]
-
Incubate the cells for a defined period (e.g., 4 hours).[3]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
-
Whole Blood Assay for TNF-α Release
-
Objective: To assess the activity of this compound in a more physiologically relevant ex vivo system.
-
Materials:
-
Freshly drawn human or rat whole blood
-
LPS
-
This compound at various concentrations
-
ELISA kit for human or rat TNF-α
-
-
Procedure:
-
Dispense heparinized whole blood into tubes.
-
Add various concentrations of this compound to the blood samples and incubate.
-
Add LPS to stimulate TNF-α release.
-
Incubate the blood samples at 37°C for a specified time.
-
Centrifuge the tubes to separate the plasma.
-
Measure the TNF-α concentration in the plasma using the appropriate ELISA kit.
-
Determine the IC50 value as described in the cellular assay protocol.
-
In Vivo Adjuvant-Induced Arthritis Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of chronic inflammation.
-
Materials:
-
Allen and Hamburys hooded rats[1]
-
Complete Freund's Adjuvant (CFA)
-
This compound solution for injection
-
Vehicle control
-
Calipers for paw measurement
-
-
Procedure:
-
Induce arthritis by injecting CFA into the subplantar region of one hind paw of each rat.
-
On the day of adjuvant injection (day 0) and for a specified duration (e.g., 14 days), administer this compound (e.g., 2.5, 5, 10, and 20 mg/kg, i.p., twice daily) or vehicle to different groups of rats.[1]
-
Monitor the development of secondary paw swelling in the non-injected paw over the course of the study using calipers.
-
At the end of the study, assess other parameters such as lesion score and joint mobility.[1]
-
Compare the paw swelling and other inflammatory parameters between the this compound-treated groups and the vehicle-treated group to determine the efficacy of the compound.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting TNF-α release.
Experimental Workflow for Cellular TNF-α Release Assay
Caption: Workflow for determining the IC50 of this compound in a cellular assay.
TACE-Mediated Signaling Cascade
Caption: The role of TACE in the TNF-α signaling pathway and its inhibition by this compound.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ro 32-7315: A Technical Overview of a Potent TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective, orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form.[1] The excessive production of soluble TNF-α is implicated in the pathophysiology of numerous inflammatory diseases, making TACE a compelling therapeutic target. This technical guide provides a comprehensive overview of the effects of this compound, including its inhibitory activity, experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of TACE, thereby blocking its enzymatic activity. This inhibition prevents the shedding of pro-TNF-α from the cell surface, leading to a reduction in the levels of soluble TNF-α.[1][2] Beyond its primary effect on TNF-α, the inhibition of TACE by this compound also impacts other signaling pathways by preventing the cleavage of various other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[3][4]
Quantitative Data on Inhibitory Effects
The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/System | IC50 Value | Reference(s) |
| Recombinant Human TACE | 5.2 nM | [2] |
| LPS-induced TNF-α release in THP-1 cells | 350 ± 14 nM | [5] |
| LPS-induced TNF-α release in rat whole blood | 110 ± 18 nM | [5] |
| LPS-induced TNF-α release in human whole blood | 2.4 ± 0.5 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Dosing | Effect | ED50 | Reference(s) |
| LPS-induced systemic TNF-α release | Wistar Rat | Oral administration | Dose-dependent inhibition | 25 mg/kg | [5] |
| Adjuvant-induced arthritis | Allen and Hamburys Hooded Rat | 2.5, 5, 10, and 20 mg/kg, i.p., twice daily for 14 days | Dose-dependent reduction in secondary paw swelling (42%, 71%, 83%, and 93% respectively) | - | [5] |
| Ex vivo LPS-induced TNF-α release in healthy volunteers | Human | 450 mg, single oral dose | 42% mean inhibition over 4 hours | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and published studies involving this compound and other TACE inhibitors.
Recombinant TACE Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TACE.
-
Reagents and Materials: Recombinant human TACE (secreted mature form), fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2), assay buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0), this compound, and a fluorescent plate reader.[6]
-
Procedure:
-
Dilute recombinant TACE and the fluorogenic substrate in the assay buffer to their working concentrations.
-
Add a solution of this compound at various concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the TACE enzyme to the wells.
-
Immediately after, add the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm and emission at 405 nm).[6]
-
Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LPS-Induced TNF-α Release in THP-1 Cells
This cell-based assay assesses the ability of this compound to inhibit TNF-α production in a human monocytic cell line.
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into macrophage-like cells, treat the cells with phorbol 12-myristate 13-acetate (PMA).
-
Induction of TNF-α Release:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce TNF-α production and release.[7]
-
Incubate the cells for a defined period (e.g., 4 hours).[7]
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7][8]
-
Determine the IC50 value of this compound by analyzing the dose-response curve.
-
Adjuvant-Induced Arthritis in Rats
This in vivo model is used to evaluate the anti-inflammatory and anti-arthritic effects of this compound.
-
Induction of Arthritis:
-
Drug Administration:
-
Administer this compound or vehicle control to the rats according to the specified dosing regimen (e.g., intraperitoneally, twice daily) starting from the day of adjuvant injection and continuing for a defined period (e.g., 14 days).[5]
-
-
Assessment of Arthritis:
-
Monitor the development of arthritis by measuring the volume of the secondary (non-injected) paw at regular intervals using a plethysmometer.[11]
-
Clinically score the severity of arthritis based on erythema and swelling of the paws.[12]
-
At the end of the study, radiological and histological analyses of the joints can be performed to assess bone and cartilage damage.[11]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of TACE with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its mechanism of action, centered on the inhibition of TNF-α release and modulation of EGFR signaling, highlights its therapeutic potential for inflammatory disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in the study of TACE inhibitors and their effects. However, it is important to note that the clinical development of this compound was discontinued due to limited oral bioavailability.[2] Despite this, it remains a valuable tool for preclinical research into the roles of TACE in health and disease.
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. scielo.br [scielo.br]
- 3. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TACE Activation by MAPK-Mediated Regulation of Cell Surface Dimerization and TIMP3 Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ro 32-7315: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a key enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study TNF-α biology and inflammatory responses.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the zinc ion in the active site of TACE, thereby blocking its enzymatic activity.[4] This inhibition prevents the shedding of the extracellular domain of various cell surface proteins, most notably pro-TNF-α. The accumulation of membrane-bound TNF-α and the reduction of soluble TNF-α in the cell culture supernatant are key indicators of this compound activity.[4][5]
Signaling Pathway
Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.
Quantitative Data
The inhibitory activity of this compound on TNF-α release has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Type/System | Stimulus | IC50 of this compound (nM) | Reference |
| Recombinant TACE | - | 5.2 | [1][6] |
| THP-1 (human monocytic cell line) | LPS | 350 ± 14 | [1][6] |
| Human Whole Blood | LPS | 2400 ± 500 | [1][6] |
| Rat Whole Blood | LPS | 110 ± 18 | [1][6] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol describes a method to assess the efficacy of this compound in inhibiting the release of TNF-α from lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle for this compound)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6]
-
Pre-treatment: Add the desired concentrations of this compound to the wells containing THP-1 cells. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[4]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.
Protocol 2: Detection of Membrane-Bound TNF-α Accumulation
This protocol outlines a flow cytometry-based method to detect the accumulation of membrane-bound pro-TNF-α on the cell surface following treatment with this compound.
Materials:
-
THP-1 cells or other suitable cell line (e.g., PBMCs)
-
Complete culture medium
-
This compound
-
LPS
-
FITC- or PE-conjugated anti-human TNF-α antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) and stimulate with LPS as described in Protocol 1.[4][5]
-
Cell Harvesting: After the incubation period, gently harvest the cells and wash them twice with cold FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing a fluorescently labeled anti-human TNF-α antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with this compound to that of vehicle-treated cells to determine the increase in membrane-bound TNF-α.[4][5]
Experimental Workflow
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Ro 32-7315 solubility in DMSO for stock solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 32-7315 is a potent, selective, and orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form.[1] By inhibiting TACE, this compound effectively blocks the release of TNF-α, a critical pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] This compound has demonstrated efficacy in cellular and animal models of inflammation, making it a valuable tool for research in immunology, oncology, and neuroinflammation.[2][3][4]
Quantitative Data Summary
The following tables provide essential quantitative data for the preparation and application of this compound solutions.
Table 1: this compound Solubility and Stock Solution Preparation in DMSO
| Parameter | Value | Reference |
| Molecular Weight | 453.59 g/mol | [5] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Example Volumes for Stock Solutions | See calculations below | [5][6] |
| 1 mg in 0.22 mL DMSO | 10 mM | [5][6] |
| 1 mg in 0.44 mL DMSO | 5 mM | [5][6] |
| 1 mg in 2.20 mL DMSO | 1 mM | [5][6] |
| 5 mg in 0.22 mL DMSO | 50 mM | [5][6] |
Table 2: Recommended Working Concentrations for this compound
| Application | Species/Cell Type | Effective Concentration | Reference |
| In-vitro (TACE Inhibition) | Recombinant TACE | IC₅₀: 5.2 nM | [1][3] |
| In-vitro (MMP Inhibition) | MMP-1, -2, -3, -7, -9, -13 | IC₅₀: 110-500 nM | [7] |
| MMP-12 | IC₅₀: 11 nM | [7] | |
| In-vitro (TNF-α Release) | THP-1 Monocytic Cells | IC₅₀: 350 nM | [1][3] |
| Rat Whole Blood | IC₅₀: 110 nM | [1][3] | |
| Human Whole Blood | IC₅₀: 2.4 µM | [1][3] | |
| In-vivo (TNF-α Release) | Wistar Rats (oral admin.) | ED₅₀: 25 mg/kg | [1][3] |
| In-vivo (Anti-inflammatory) | Hooded Rats (i.p. admin.) | 2.5 - 20 mg/kg (twice daily) | [1][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations.
Materials:
-
This compound powder (MW: 453.59 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-analysis Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 453.59 g/mol = 4.536 mg
-
-
-
Weighing the Compound:
-
Tare the precision balance with a sterile microcentrifuge tube.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 4.54 mg) and place it into the tube.
-
-
Solubilization:
-
Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube containing the powder. For 4.54 mg, add 1.0 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if necessary. Visually inspect the solution to ensure no particulates remain.
-
-
Storage and Handling:
-
For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.[5][9]
-
For short-term storage (days to weeks), the solution can be kept at 4°C.[5]
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
When creating working dilutions, use an appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of TACE/ADAM17. This prevents the shedding of pro-TNF-α from the cell surface, thereby blocking the release of soluble TNF-α and inhibiting subsequent pro-inflammatory signaling cascades.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Targeting TACE-dependent EGFR ligand shedding in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. targetmol.com [targetmol.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Ro 32-7315 in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). TACE is a key enzyme responsible for the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form. In inflammatory conditions, the overproduction of soluble TNF-α is a major pathogenic factor. By inhibiting TACE, this compound effectively reduces the release of soluble TNF-α, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.
The human monocytic cell line, THP-1, is widely used as a model to study the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), THP-1 cells produce and release significant amounts of TNF-α, mimicking the in vivo response of macrophages. Therefore, the use of this compound in LPS-stimulated THP-1 cells provides a robust in vitro system to investigate the efficacy and mechanism of TACE inhibitors.
Mechanism of Action
This compound acts as a selective inhibitor of TACE. The signaling pathway is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on the surface of THP-1 cells. This triggers an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including TNF-α. The newly synthesized TNF-α is then transported to the cell membrane as a transmembrane precursor, pro-TNF-α. TACE, a membrane-bound metalloproteinase, cleaves pro-TNF-α at a specific site, releasing the soluble 17 kDa TNF-α ectodomain into the extracellular space. This compound specifically inhibits this cleavage step, resulting in the accumulation of membrane-bound TNF-α and a significant reduction in the levels of secreted soluble TNF-α.[1][2]
Quantitative Data: Effective Concentration of this compound in THP-1 Cells
The following table summarizes the reported effective concentrations of this compound in inhibiting TNF-α release from THP-1 cells.
| Parameter | Cell Line | Stimulant | Value | Reference |
| IC50 | THP-1 | LPS | 350 ± 14 nM | [1][2] |
| IC50 | THP-1 | LPS | 350 nM | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments involving the use of this compound in THP-1 cells.
1. Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol describes how to determine the inhibitory effect of this compound on the release of soluble TNF-α from LPS-stimulated THP-1 cells.
-
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
-
-
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment: Add 50 µL of the diluted this compound or vehicle control (DMSO in culture medium) to the respective wells.
-
Stimulation: Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[3]
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Detection of Membrane-Bound TNF-α by Flow Cytometry
This protocol allows for the detection of pro-TNF-α accumulation on the cell surface following TACE inhibition.[4][5]
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
LPS
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FITC-conjugated anti-human TNF-α antibody
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat THP-1 cells with this compound (e.g., 3.5 µM) or vehicle control (DMSO) and stimulate with LPS (1 µg/mL) for 4 hours as described in the previous protocol.[3]
-
Cell Harvesting and Washing: After incubation, harvest the cells and wash them twice with cold PBS.
-
Antibody Staining: Resuspend the cells in PBS containing a FITC-conjugated anti-human TNF-α monoclonal antibody.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Gate on the live cell population and measure the fluorescence intensity of the FITC channel.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of this compound-treated cells to that of vehicle-treated cells to determine the increase in membrane-bound TNF-α.
-
Visualizations
Caption: Signaling pathway of this compound in THP-1 cells.
Caption: Experimental workflow for TNF-α inhibition assay.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
Application Notes and Protocols: Ro 32-7315 Treatment with LPS Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 32-7315 is a potent and selective inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.[1][2] TACE is a metalloproteinase responsible for the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[1][2] In inflammatory conditions, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful stimulant of TNF-α production in immune cells such as monocytes and macrophages.[3][4] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator of the inflammatory response.[1][4] These application notes provide detailed protocols for the use of this compound in in vitro models of LPS-induced inflammation.
Mechanism of Action
LPS initiates a signaling cascade by binding to Toll-like receptor 4 (TLR4) on the surface of immune cells.[3][5] This interaction, facilitated by co-receptors like CD14 and MD-2, triggers intracellular signaling pathways, primarily involving MyD88 and NF-κB.[3][6][7] Activation of NF-κB leads to the transcription of various pro-inflammatory genes, including TNF-α.[3][6] The newly synthesized TNF-α is initially expressed as a transmembrane protein (pro-TNF-α). TACE then cleaves pro-TNF-α at the cell surface, releasing the soluble 17 kDa TNF-α monomer, which trimerizes to form the biologically active cytokine.[1][8] this compound specifically inhibits this final cleavage step, leading to an accumulation of membrane-bound TNF-α and a reduction of soluble TNF-α in the extracellular environment.[4][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on LPS-Induced TNF-α Release
| Cell Type/System | LPS Concentration | This compound IC₅₀ | Reference |
| THP-1 Cells | 1 µg/mL | 290 ± 132 nM | [9] |
| THP-1 Cells | Not Specified | 350 ± 14 nM | [1][2] |
| Human Monocytes | 1 µg/mL | 360 ± 48 nM | [9] |
| Human PBMCs | 5 µg/mL | 2400 ± 175 nM | [9] |
| Human Whole Blood | Not Specified | 2.4 ± 0.5 µM | [2] |
| Rat Whole Blood | Not Specified | 110 ± 18 nM | [2] |
Table 2: Effect of this compound on Membrane-Bound TNF-α Expression
| Cell Type | LPS Stimulation | This compound Treatment | Outcome | Reference |
| THP-1 Cells | 1 µg/mL for 4 hours | 3.5 µM | Significant increase in membrane TNF-α | [9][10] |
| Human PBMCs | 5 µg/mL for 24 hours | 10 µM | Significant increase in membrane TNF-α | [9][10] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Soluble TNF-α Release in THP-1 Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on the secretion of TNF-α from LPS-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O55:B5
-
This compound
-
DMSO (vehicle for this compound)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/mL in a final volume of 100 µL per well.[10]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).[4][10] Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium containing the same concentration of DMSO. Incubate for 15-30 minutes at 37°C.
-
LPS Stimulation: Prepare a 4X working solution of LPS (e.g., 4 µg/mL for a final concentration of 1 µg/mL) in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well, except for the unstimulated control wells. To the unstimulated wells, add 50 µL of complete RPMI-1640 medium.[4][10]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[10][11]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Measurement: Determine the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Analysis of Membrane-Bound TNF-α by Flow Cytometry
This protocol details the procedure to detect the accumulation of membrane-bound TNF-α on the surface of THP-1 cells following treatment with this compound and LPS stimulation.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
LPS from E. coli O55:B5
-
This compound
-
DMSO
-
FITC-conjugated anti-human TNF-α antibody (or other suitable fluorochrome)
-
Isotype control antibody
-
Flow cytometry buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment: In a 24-well plate, treat THP-1 cells (5 x 10⁵ cells/mL) with this compound (e.g., 3.5 µM) or vehicle (DMSO) for 15-30 minutes.[9][10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4 hours at 37°C in a 5% CO₂ incubator.[9][10]
-
Cell Harvesting and Staining:
-
Gently harvest the cells and wash them once with cold flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer.
-
Add the FITC-conjugated anti-human TNF-α antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the live cell population based on forward and side scatter properties. Analyze the fluorescence intensity of the TNF-α staining in the this compound-treated and vehicle-treated cells. An increase in the mean fluorescence intensity (MFI) in the this compound treated group indicates an accumulation of membrane-bound TNF-α.[9]
Visualizations
Caption: LPS signaling pathway leading to TNF-α release and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound inhibition of LPS-induced TNF-α.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 5. scialert.net [scialert.net]
- 6. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 11. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TACE Activity with Ro 32-7315
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, using the selective inhibitor Ro 32-7315. TACE is a critical sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2] The inhibition of TACE is a key area of interest for the development of therapeutics for inflammatory diseases.
This compound is a potent and selective inhibitor of TACE, making it a valuable tool for studying the enzyme's activity and for screening potential drug candidates. This document outlines the principles of a fluorescence-based TACE activity assay, provides a step-by-step protocol for its implementation with this compound, and presents relevant quantitative data for this inhibitor.
Principle of the Assay
The TACE activity assay described here is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active TACE, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the TACE activity and can be measured over time using a fluorescence plate reader. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in the rate of fluorescence increase.
Quantitative Data: this compound Inhibition Profile
The following table summarizes the inhibitory potency of this compound against TACE and its selectivity over other related matrix metalloproteinases (MMPs). This data is crucial for designing experiments and interpreting results.
| Enzyme Target | IC50 (nM) | Source |
| TACE (ADAM17) | 5.2 | |
| MMP-1 (Collagenase-1) | 500 | |
| MMP-2 (Gelatinase-A) | 250 | |
| MMP-3 (Stromelysin-1) | 210 | |
| MMP-7 (Matrilysin) | 310 | |
| MMP-9 (Gelatinase-B) | 100 | |
| MMP-12 (Metalloelastase) | 11 | |
| MMP-13 (Collagenase-3) | 110 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human TACE (ADAM17): Catalytically active, soluble form (lacking transmembrane and cytoplasmic domains).
-
TACE FRET Substrate: A suitable fluorogenic peptide substrate for TACE (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2, where Mca is (7-Methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl).
-
This compound: TACE inhibitor.
-
Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% (v/v) Brij-35.
-
DMSO (Dimethyl Sulfoxide): For dissolving this compound.
-
96-well black, flat-bottom microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~320-340 nm and emission at ~390-420 nm (wavelengths may vary depending on the specific FRET substrate).
-
Reagent reservoirs and multichannel pipettes.
Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v), as higher concentrations may affect enzyme activity.
-
Recombinant TACE Working Solution: Dilute the recombinant TACE in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration to achieve a linear reaction rate over the desired time course.
-
TACE FRET Substrate Working Solution: Dilute the TACE FRET substrate in Assay Buffer to the final desired concentration (typically in the low micromolar range, as recommended by the manufacturer). Protect from light.
TACE Inhibition Assay Protocol
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the various this compound working solutions to the appropriate wells to achieve a range of final inhibitor concentrations.
-
For the positive control (100% TACE activity), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (background fluorescence), add 10 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted recombinant TACE working solution to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.
-
Mix the plate gently by tapping and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the TACE FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.
-
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of the reaction (V) by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve (ΔFU/min, where FU is fluorescence units).
-
Correct for Background: Subtract the reaction rate of the negative control (no enzyme) from all other reaction rates.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces TACE activity by 50%.
Visualizations
TACE Signaling Pathway
Caption: TACE-mediated cleavage of pro-TNF-α and inhibition by this compound.
Experimental Workflow for TACE Inhibition Assay
References
Application Notes and Protocols for Ro 32-7315 In Vivo Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of Ro 32-7315, a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17), in rodent models of inflammation. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in lipopolysaccharide (LPS)-induced inflammation and adjuvant-induced arthritis models, and a summary of its in vitro and in vivo efficacy. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound, with the chemical name (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide, is a hydroxamic acid-based inhibitor of TACE[1]. TACE is a metalloproteinase responsible for the proteolytic cleavage of membrane-bound pro-TNF-alpha into its soluble, active form, a key mediator in inflammatory processes[1]. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-alpha, thereby mitigating inflammatory responses. Preclinical studies in rodent models have demonstrated its efficacy in inflammatory conditions, although its development was discontinued due to limited oral bioavailability[2].
Mechanism of Action: TACE/ADAM17 Signaling Pathway
This compound selectively targets and inhibits the catalytic activity of TACE (ADAM17). This enzyme is a critical sheddase for a variety of cell surface proteins, most notably pro-TNF-alpha. The inhibition of TACE by this compound prevents the release of soluble TNF-alpha, which in turn cannot bind to its receptors (TNFR1 and TNFR2) to initiate downstream inflammatory signaling cascades.
Caption: TACE inhibition by this compound blocks TNF-alpha release.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| Recombinant TACE | Enzymatic Assay | 5.2 nM | [1] |
| LPS-induced TNF-α release | THP-1 cell line | 350 ± 14 nM | [1] |
| LPS-induced TNF-α release | Rat whole blood | 110 ± 18 nM | [1] |
| LPS-induced TNF-α release | Human whole blood | 2.4 ± 0.5 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Rodent Model | Administration Route | Dosing Regimen | Endpoint | Efficacy | Reference |
| LPS-induced TNF-α release in Wistar rats | Oral | Single dose | Inhibition of systemic TNF-α | ED50 = 25 mg/kg | [1] |
| Adjuvant-induced arthritis in Allen and Hamburys hooded rats | Intraperitoneal (i.p.) | 2.5, 5, 10, 20 mg/kg, twice daily for 14 days | Reduction in secondary paw swelling | 42%, 71%, 83%, 93% respectively | [1] |
| Pneumococcal meningitis in infant rats | Intraperitoneal (i.p.) | 25 mg/kg, twice daily | Reduction in hippocampal apoptosis and cortical necrosis | Significant reduction in brain injury | [3] |
Experimental Protocols
Protocol 1: LPS-Induced TNF-alpha Release in Rats
This model is used to assess the acute anti-inflammatory effects of this compound by measuring its ability to inhibit the systemic release of TNF-alpha induced by lipopolysaccharide.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 1% HPMC and 0.5% Tween 80 in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Male Wistar rats (200-250 g)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (with EDTA)
-
ELISA kit for rat TNF-alpha
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 20-60 mg/kg).
-
Administration of this compound: Administer this compound or vehicle to the rats via oral gavage.
-
LPS Challenge: One hour after the administration of this compound, administer LPS (e.g., 0.2 mg/kg) intravenously to induce TNF-alpha release.
-
Blood Collection: Collect blood samples from the rats at various time points post-LPS challenge (e.g., 1, 2, 4, and 6 hours) into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the plasma samples using a rat TNF-alpha ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-alpha release for each treatment group compared to the vehicle-treated control group. Determine the ED50 value if a dose-response study is performed.
Caption: Experimental workflow for the LPS-induced TNF-alpha model.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
This model is a well-established model of chronic inflammation and is used to evaluate the therapeutic potential of this compound in a disease state with similarities to rheumatoid arthritis.
Materials:
-
This compound
-
Vehicle for intraperitoneal injection (e.g., succinylated gelatin)[3]
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium butyricum
-
Male Allen and Hamburys hooded rats or Lewis rats (150-200 g)
-
Intradermal and intraperitoneal injection supplies
-
Calipers for paw volume measurement
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the start of the study.
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of FCA (e.g., 0.1 mL) into the base of the tail or a hind paw.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, 10, 20 mg/kg).
-
Treatment Protocol: Begin treatment with this compound or vehicle on day 0 and continue until day 14. Administer the compound intraperitoneally twice daily.
-
Assessment of Arthritis:
-
Paw Swelling: Measure the volume of the secondary (non-injected) hind paw using calipers at regular intervals (e.g., every other day) starting from day 10.
-
Clinical Score: Score the severity of arthritis in all four paws based on a predefined scale (e.g., 0-4 for each paw, based on erythema, swelling, and joint deformity).
-
Joint Mobility: At the end of the study, assess joint mobility.
-
-
Data Analysis: Calculate the mean paw volume and mean clinical score for each treatment group over time. Determine the percentage inhibition of paw swelling and the reduction in the clinical score compared to the vehicle-treated group.
Caption: Experimental workflow for the adjuvant-induced arthritis model.
Concluding Remarks
This compound has been demonstrated to be a potent and selective TACE inhibitor with significant anti-inflammatory effects in rodent models. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and similar compounds. Researchers should note the compound's limited oral bioavailability when designing pharmacokinetic and efficacy studies. Careful consideration of the animal model, administration route, dosing regimen, and relevant endpoints is crucial for obtaining robust and reproducible data.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying ADAM17 Substrate Shedding Using Ro 32-7315
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ro 32-7315 and its Application in Studying ADAM17
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a key sheddase involved in the proteolytic release of the ectodomains of numerous cell surface proteins. This shedding process is critical in various physiological and pathological processes, including inflammation, immunity, and cancer. ADAM17's substrates include tumor necrosis factor-alpha (TNF-α), interleukin-6 receptor (IL-6R), and ligands of the epidermal growth factor receptor (EGFR), such as amphiregulin (AREG) and transforming growth factor-alpha (TGF-α).[1][2] The release of these molecules from the cell surface initiates downstream signaling cascades that regulate cellular responses.
This compound is a potent, orally active, hydroxamate-based inhibitor of ADAM17.[3][4] It exhibits selectivity for ADAM17 over several other matrix metalloproteinases (MMPs), making it a valuable tool for investigating the specific roles of ADAM17 in biological systems.[3] By inhibiting ADAM17-mediated shedding, this compound allows researchers to dissect the functional consequences of substrate cleavage and to explore the therapeutic potential of targeting this enzyme. These application notes provide detailed protocols for utilizing this compound to study ADAM17 substrate shedding in various experimental settings.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against ADAM17 and its effect on TNF-α release in different experimental systems.
| Target/System | Substrate/Stimulus | IC50 | Reference(s) |
| Recombinant human TACE (ADAM17) | Fluorogenic peptide | 5.2 nM | [3][4] |
| THP-1 human monocytic cell line | LPS-induced TNF-α release | 350 ± 14 nM | [3][4] |
| Rat whole blood | LPS-induced TNF-α release | 110 ± 18 nM | [3][4] |
| Human whole blood | LPS-induced TNF-α release | 2.4 ± 0.5 µM | [3][4] |
| Human meprin α | N/A | 1.6 µM (Ki) | [5] |
| Human meprin β | N/A | 1.6 mM | [5] |
Experimental Protocols
In Vitro ADAM17 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the direct inhibitory activity of this compound on recombinant ADAM17.
Materials:
-
Recombinant human ADAM17 (TACE)
-
Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or Dabcyl-PRAAAHomopheTSPK(5FAM)-NH2)[6][7]
-
Assay Buffer: 25 mM Tris, pH 8.0-9.0, 2.5 µM ZnCl2, 0.005% Brij-35[7]
-
This compound
-
DMSO (for dissolving inhibitor and substrate)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 2 mM or 10 mM).[6][7]
-
Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Dilute the recombinant ADAM17 to the working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[7]
-
Dilute the fluorogenic substrate to the working concentration (e.g., 20 µM) in Assay Buffer.[7]
-
In a black 96-well plate, add 50 µL of the diluted this compound or vehicle control.
-
Add 50 µL of the diluted recombinant ADAM17 to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for at least 5 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 485/530 nm, depending on the substrate).[6][7]
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cell-Based TNF-α Shedding Assay (ELISA)
This protocol details the measurement of soluble TNF-α released from cultured cells following stimulation and treatment with this compound.
Materials:
-
THP-1 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL in complete medium and allow them to adhere.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and shedding.
-
Incubate the cells for 4-6 hours at 37°C.
-
Centrifuge the plate at 1200 rpm for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentrations against the this compound concentrations to determine the IC50 for the inhibition of shedding.
Analysis of Cell Surface Substrate Expression by Flow Cytometry
This protocol describes how to measure the retention of an ADAM17 substrate (e.g., L-selectin or TNF-α) on the cell surface after inhibiting shedding with this compound.
Materials:
-
Cells expressing the substrate of interest (e.g., neutrophils for L-selectin, or LPS-stimulated monocytes for TNF-α)
-
Appropriate cell culture medium
-
Stimulant (e.g., PMA, fMLP, or LPS)
-
This compound
-
DMSO
-
Fluorochrome-conjugated primary antibody against the substrate's ectodomain
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium at the desired concentration.
-
Pre-treat the cells with this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with the appropriate agonist for a time known to induce shedding (e.g., 15-30 minutes).
-
Stop the reaction by placing the cells on ice and washing them with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated primary antibody or isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Compare the mean fluorescence intensity (MFI) of the substrate on the surface of this compound-treated cells versus control cells to determine the extent of shedding inhibition.
Western Blot Analysis of Substrate Shedding
This protocol provides a method to visualize the inhibition of substrate shedding by detecting the shed ectodomain in the supernatant and the full-length or C-terminal fragment in the cell lysate.
Materials:
-
Cells and culture reagents as described in the cell-based assays
-
This compound
-
Stimulant (e.g., PMA)
-
PBS
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein concentrators for supernatant (e.g., centrifugal filters)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody recognizing the ectodomain or the cytoplasmic tail of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure: Sample Preparation:
-
Culture cells to confluency and treat with this compound or vehicle, followed by stimulation as described in the cell-based assays.
-
Supernatant: Collect the cell culture supernatant. Centrifuge to remove any detached cells. Concentrate the supernatant using a protein concentrator to increase the concentration of the shed ectodomain.[8]
-
Cell Lysate: Wash the cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.[9][10] Scrape the cells and collect the lysate.[10] Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
Western Blotting: 5. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. 6. Load equal amounts of protein from the cell lysates and equal volumes of the concentrated supernatants onto an SDS-PAGE gel. 7. Perform electrophoresis to separate the proteins by size.[9][10] 8. Transfer the separated proteins to a PVDF membrane.[7][9][10] 9. Block the membrane with blocking buffer for 1 hour at room temperature.[7][9][10] 10. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9][10] Use an antibody targeting the ectodomain to detect both the shed fragment in the supernatant and the full-length protein in the lysate. An antibody against the cytoplasmic tail will detect the full-length protein and any remaining C-terminal fragment in the lysate. 11. Wash the membrane with TBST.[9][10] 12. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10] 13. Wash the membrane again with TBST.[9][10] 14. Apply the chemiluminescent substrate and capture the signal using an imaging system.[7][9][10] Analyze the bands to compare the amount of shed ectodomain and cell-associated substrate between treated and control samples.
Mandatory Visualizations
ADAM17 Signaling Pathways
Caption: ADAM17 is activated by various stimuli and cleaves multiple substrates.
Caption: Workflow for studying ADAM17 substrate shedding using this compound.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. static.igem.org [static.igem.org]
Application Notes and Protocols for Ro 32-7315 in Western Blot Analysis of pro-TNF-alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a potent pro-inflammatory cytokine central to various physiological and pathological processes, including inflammation, immunity, and apoptosis.[1] It is initially synthesized as a 26 kDa type II transmembrane protein, pro-TNF-alpha.[2][3] The ectodomain of pro-TNF-alpha is cleaved by the TNF-alpha Converting Enzyme (TACE), also known as ADAM17, to release the soluble 17 kDa mature TNF-alpha, which mediates its systemic effects.[3][4]
Ro 32-7315 is a potent and selective inhibitor of TACE.[5][6] By blocking TACE activity, this compound prevents the proteolytic processing of pro-TNF-alpha, leading to an accumulation of the membrane-bound precursor form.[7][8] This characteristic makes this compound a valuable tool for studying the biological functions of membrane-bound pro-TNF-alpha and for validating the efficacy of TACE inhibitors. Western blot analysis of cell lysates treated with this compound is a key method to demonstrate this mechanism of action by visualizing the increase in the 26 kDa pro-TNF-alpha band.
These application notes provide a detailed protocol for the use of this compound in Western blot analysis to detect the accumulation of pro-TNF-alpha in cultured cells.
Signaling Pathway and Experimental Rationale
The experimental approach is based on the inhibition of TACE by this compound, which results in the accumulation of its substrate, pro-TNF-alpha, on the cell membrane. This can be detected by Western blot analysis of the cell lysate.
Quantitative Data
The inhibitory activity of this compound on TACE and TNF-alpha release has been quantified in various systems.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (TACE inhibition) | 5.2 nM | Recombinant TACE | [5] |
| IC50 (TNF-alpha release) | 350 ± 14 nM | THP-1 cells (LPS-stimulated) | [5] |
| IC50 (TNF-alpha release) | 110 ± 18 nM | Rat whole blood (LPS-stimulated) | [5] |
| IC50 (TNF-alpha release) | 2.4 ± 0.5 µM | Human whole blood (LPS-stimulated) | [5] |
Experimental Protocols
This section provides a detailed protocol for inducing pro-TNF-alpha expression, treating cells with this compound, and performing Western blot analysis to detect pro-TNF-alpha accumulation.
Experimental Workflow
I. Cell Culture and Treatment
This protocol is optimized for the human monocytic cell line THP-1. It can be adapted for other cell types known to produce TNF-alpha, such as peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
6-well tissue culture plates
Procedure:
-
Seed THP-1 cells at a density of 5 x 105 cells/mL in 6-well plates.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours (optional, but can enhance TNF-alpha production). After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Pre-treat the cells with this compound at a final concentration of 3.5 µM to 10 µM for 1-2 hours.[7][9] As a vehicle control, add an equivalent volume of DMSO.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 4 hours to induce pro-TNF-alpha expression.[7][8]
-
After incubation, proceed immediately to cell lysis.
II. Cell Lysate Preparation
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[10]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[10]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
III. Western Blot Analysis
Materials:
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels (12% or 4-12% gradient gels are suitable for resolving 26 kDa and 17 kDa proteins)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against TNF-alpha (capable of detecting both pro- and mature forms). Recommended dilution: 1 µg/mL.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-beta-actin or anti-GAPDH)
Procedure:
-
Mix the cell lysate with an equal volume of 2X Laemmli buffer. For optimal results, load 20-30 µg of total protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto the SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNF-alpha antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Expected Results
In LPS-stimulated cells, you should observe a band at approximately 26 kDa, corresponding to pro-TNF-alpha, and potentially a band at 17 kDa for the mature, soluble form that has not been secreted.[2][11] In cells treated with this compound, a significant increase in the intensity of the 26 kDa pro-TNF-alpha band is expected compared to the vehicle-treated control. The intensity of the 17 kDa band may be reduced in the cell lysate of this compound-treated cells as its formation is inhibited.
Troubleshooting
-
No or weak pro-TNF-alpha signal:
-
Increase the concentration of LPS or the stimulation time.
-
Confirm the activity of the primary antibody with a positive control (e.g., recombinant pro-TNF-alpha or lysate from a highly expressing cell line).
-
Ensure that protease inhibitors were added to the lysis buffer.
-
-
High background:
-
Increase the number and duration of the washing steps.
-
Optimize the concentration of the primary and secondary antibodies.
-
Ensure the blocking buffer is fresh and completely dissolves.
-
-
Multiple non-specific bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Titrate the antibody concentration.
-
References
- 1. Frontiers | Suppression of Transmembrane Tumor Necrosis Factor Alpha Processing by a Specific Antibody Protects Against Colitis-Associated Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tumour necrosis factor-α converting enzyme (TACE) activity in human colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 5. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 10. origene.com [origene.com]
- 11. Anti-TNF alpha antibody (ab9739) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Ro 32-7315 and TNF-α Release Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ro 32-7315 in TNF-α release experiments. A common point of confusion is the mechanism of action of this compound; it is crucial to understand that This compound is not a Protein Kinase C (PKC) inhibitor . Instead, it is a potent and selective inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for the final step of TNF-α release: the cleavage of membrane-bound pro-TNF-α to its soluble, active form.[1][2]
The following resources are designed to help you troubleshoot experiments where you do not observe the expected inhibition of TNF-α release with this compound and to provide a deeper understanding of its mechanism.
Troubleshooting Guide: "Why is this compound Not Inhibiting TNF-α Release in My Experiment?"
If you are not observing the expected inhibitory effect of this compound on TNF-α release, please review the following potential issues in a stepwise manner.
Question: I've treated my cells with this compound, but I'm still detecting high levels of TNF-α in the supernatant. What could be wrong?
Answer: This is a common issue that can often be resolved by systematically checking your experimental setup. Follow these troubleshooting steps:
-
Confirm the Mechanism of Action: First, ensure your experimental hypothesis aligns with the compound's actual mechanism. This compound inhibits the release of TNF-α by blocking TACE, not the production of TNF-α at the transcriptional or translational level.[1][2] Therefore, you would expect to see an accumulation of the membrane-bound form of TNF-α (pro-TNF-α) on the cell surface.[3][4]
-
Check Compound Concentration and Potency: The effective concentration of this compound can vary significantly depending on the cell type and experimental system.[1][5]
-
Sub-optimal Concentration: Are you using a high enough concentration? Consult the provided data table for reported IC50 values in different systems.
-
Compound Integrity: How has the compound been stored? Ensure it has been protected from light and stored at the recommended temperature to prevent degradation. Prepare fresh dilutions for each experiment from a trusted stock.
-
-
Review Your Experimental Protocol:
-
Timing of Treatment: this compound should be added before or concurrently with the stimulus (e.g., LPS) to be effective. If added after TNF-α has already been cleaved and released, you will not observe an inhibitory effect.
-
Stimulus Potency: Is your stimulus (e.g., LPS) working correctly? High levels of stimulation might overcome partial inhibition. Include a positive control for inhibition if possible. The production of TNF-α in response to LPS is dependent on signaling pathways such as NF-κB and p38 MAP Kinase.[6][7]
-
-
Assess Cell Health and Type:
-
Cell Viability: Is the concentration of this compound or the vehicle (e.g., DMSO) toxic to your cells? Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel.
-
Cellular Machinery: Does your cell type primarily use TACE for TNF-α shedding? While TACE is the main enzyme, other proteases could potentially be involved in certain contexts or cell types.
-
-
Verify Your Assay Method:
-
ELISA/CBA Specificity: Does your TNF-α detection antibody distinguish between the soluble and membrane-bound forms? Most standard ELISAs detect the soluble form in the supernatant, which is appropriate for this experiment.
-
Flow Cytometry: To confirm the mechanism of this compound, you can stain for surface pro-TNF-α. An effective inhibition of TACE should lead to a measurable increase in membrane-bound TNF-α.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound? A1: The primary target of this compound is the TNF-α Converting Enzyme (TACE), also known as ADAM17.[1][2] It is a selective inhibitor of this enzyme.
Q2: Is this compound a PKC inhibitor? A2: No, this compound is not a Protein Kinase C (PKC) inhibitor. While PKC signaling can be involved upstream in the activation of TACE and the transcription of TNF-α, this compound itself does not target PKC.[8][9]
Q3: What is the difference between inhibiting TNF-α production and inhibiting TNF-α release? A3: Inhibiting TNF-α production typically refers to blocking the transcription of the TNF gene or the translation of its mRNA into the pro-TNF-α protein. Inhibiting TNF-α release refers to blocking the final processing step where the membrane-anchored pro-TNF-α is cleaved by TACE to release the soluble cytokine into the extracellular space. This compound inhibits the release.[1]
Q4: At what concentration should I use this compound? A4: The optimal concentration is system-dependent. As shown in the data table below, the IC50 (the concentration at which 50% of the activity is inhibited) ranges from the low nanomolar to the low micromolar range depending on the cell type and species.[1][5] It is recommended to perform a dose-response curve for your specific experimental system.
Q5: What is the expected outcome of a successful experiment with this compound? A5: A successful experiment will show a dose-dependent decrease in the concentration of soluble TNF-α in the cell culture supernatant following stimulation (e.g., with LPS).[1][5] Concurrently, you should be able to detect an increase in the amount of uncleaved, membrane-bound pro-TNF-α on the cell surface using techniques like flow cytometry.[3][4]
Data Presentation
Summary of this compound In Vitro Potency
| Target System | Stimulus | Measured Effect | IC50 / ED50 Value | Reference |
| Recombinant TACE | - | Enzymatic Inhibition | 5.2 nM | [1][5] |
| THP-1 Cell Line | LPS | TNF-α Release Inhibition | 350 ± 14 nM | [1][5] |
| Rat Whole Blood | LPS | TNF-α Release Inhibition | 110 ± 18 nM | [1] |
| Human Whole Blood | LPS | TNF-α Release Inhibition | 2.4 ± 0.5 µM | [1] |
| Wistar Rats (in vivo) | LPS | Systemic TNF-α Release | ED50 of 25 mg/kg (p.o.) | [1] |
Experimental Protocols & Visualizations
Key Experimental Methodologies
LPS-Induced TNF-α Release Assay in Whole Blood
-
Blood Collection: Collect fresh human or rat blood into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation with Inhibitor: Aliquot the blood into tubes and add varying concentrations of this compound (or vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration appropriate for the species (e.g., 1 µg/mL for THP-1 cells, 5 µg/mL for PBMCs).[3] Continue incubation at 37°C for a specified period (e.g., 4-6 hours).
-
Plasma Separation: Centrifuge the tubes to separate the plasma from the blood cells.
-
TNF-α Quantification: Carefully collect the plasma supernatant and measure the concentration of soluble TNF-α using a validated ELISA kit according to the manufacturer's instructions.
Detection of Membrane-Bound TNF-α by Flow Cytometry
-
Cell Treatment: Treat cells (e.g., THP-1 or PBMCs) with this compound (or vehicle) followed by LPS stimulation as described above.
-
Cell Staining: After the incubation period, wash the cells with cold PBS. Stain the non-permeabilized cells with a fluorescently-labeled antibody specific for membrane-bound TNF-α (e.g., FITC-anti-m-TNF-α MAb).[4]
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of TNF-α on the cell surface.
Mandatory Visualizations
Caption: LPS-induced TNF-α release pathway and the inhibitory action of this compound on TACE.
Caption: Troubleshooting workflow for experiments where this compound fails to inhibit TNF-α release.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes | Semantic Scholar [semanticscholar.org]
- 8. Protein kinase C regulates TNF-alpha production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
low potency of Ro 32-7315 in whole blood assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low potency of the TACE inhibitor Ro 32-7315 in whole blood assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17.[1][2][3][4] TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form (sTNF-α).[1][5] By inhibiting TACE, this compound blocks the release of sTNF-α, a key pro-inflammatory cytokine.
Q2: Why is the observed potency (IC50) of this compound significantly lower in whole blood assays compared to enzymatic or cell-line-based assays?
A2: The primary reason for the reduced potency of this compound in whole blood assays is its high affinity for plasma proteins.[1][3] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target.[6] In whole blood, this compound extensively binds to plasma proteins, which sequesters the inhibitor and reduces its free concentration available to inhibit TACE on the surface of cells like monocytes. This leads to a rightward shift in the dose-response curve and a higher apparent IC50 value.[6]
Q3: What kind of potency differences can I expect to see for this compound across different assay systems?
A3: A significant drop in potency is expected as the complexity of the assay system increases. For this compound, the potency against the isolated recombinant TACE enzyme is very high (in the low nanomolar range), while the IC50 in whole blood is in the micromolar range, representing a potency reduction of 21- to 461-fold.[1][3]
Troubleshooting Guide: Low Potency of this compound in Whole Blood Assays
This guide addresses common issues that can lead to unexpectedly low potency of this compound in your whole blood experiments.
| Problem | Potential Cause | Recommended Solution |
| Significantly Higher IC50 in Whole Blood Compared to Published Data | High Plasma Protein Binding (Expected) | This is an inherent characteristic of this compound. Ensure your results are compared to literature values obtained in similar whole blood matrices. Consider measuring the unbound fraction of this compound in your specific plasma lot to better interpret your results.[6][7] |
| Suboptimal LPS Concentration | The concentration of Lipopolysaccharide (LPS) used to stimulate TNF-α release is critical. A suboptimal concentration can lead to a weak signal and inaccurate IC50 determination. Perform an LPS dose-response curve to determine the optimal concentration for your specific blood donors and experimental conditions.[8] | |
| Variability in Donor Blood | There is significant inter-individual variability in the response to LPS and in plasma protein levels.[8] Whenever possible, use a pool of blood from multiple healthy donors to average out this variability. If using single donors, be aware of this potential source of variation. | |
| Incorrect Incubation Time | The timing of inhibitor pre-incubation and LPS stimulation is crucial. Ensure you are following a validated protocol. A common protocol involves a short pre-incubation with the inhibitor before adding LPS, followed by an incubation period for TNF-α release.[9] | |
| High Variability Between Replicates | Inadequate Mixing | Whole blood is a viscous solution. Ensure thorough but gentle mixing after adding the inhibitor and LPS to ensure homogenous distribution. Avoid vigorous vortexing that can lyse cells. |
| Pipetting Errors | Accurate pipetting of viscous whole blood and small volumes of inhibitor is critical. Use calibrated pipettes and reverse pipetting techniques for viscous liquids. | |
| Plate Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect results. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| No or Very Low TNF-α Signal | LPS Inactivity | Ensure your LPS stock is active. Use a new vial or test its activity in a separate, reliable assay. Reconstitute LPS in pyrogen-free water or saline.[8] |
| Improper Blood Handling | Use fresh blood collected in an appropriate anticoagulant (e.g., heparin).[9] Avoid repeated freeze-thaw cycles of blood or plasma. Delays in processing can affect cell viability and responsiveness.[8] | |
| Assay Detection Issues | Verify the performance of your TNF-α ELISA or other detection method. Run a standard curve and positive/negative controls to ensure the assay is working correctly. |
Quantitative Data Summary
The following table summarizes the reported potency (IC50) of this compound in various in vitro systems.
| Assay System | Target | IC50 Value | Reference |
| Recombinant Enzyme Assay | TACE | 5.2 nM | [1][2][10] |
| THP-1 Cell Line | LPS-induced TNF-α release | 350 ± 14 nM | [1][2] |
| Rat Whole Blood | LPS-induced TNF-α release | 110 ± 18 nM | [1][2] |
| Human Whole Blood | LPS-induced TNF-α release | 2.4 ± 0.5 µM | [1][2] |
Experimental Protocols
Key Experiment: LPS-Induced TNF-α Release in Human Whole Blood
This protocol is a generalized procedure based on commonly used methods.[7][9] Researchers should optimize parameters for their specific experimental setup.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile pyrogen-free water).
-
Sterile, pyrogen-free 96-well plates.
-
RPMI 1640 cell culture medium.
-
Phosphate Buffered Saline (PBS).
-
Human TNF-α ELISA kit.
-
Calibrated pipettes and sterile, pyrogen-free tips.
-
Humidified incubator at 37°C with 5% CO2.
-
Centrifuge.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
-
Dilute the LPS stock in RPMI 1640 to the desired final concentration (e.g., 10-100 ng/mL). The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add a defined volume of RPMI 1640 to each well of the 96-well plate.
-
Add the appropriate volume of the this compound serial dilutions to the wells. Include vehicle control wells (containing the same final concentration of DMSO without the inhibitor).
-
-
Blood Addition and Pre-incubation:
-
Gently mix the heparinized whole blood by inversion.
-
Add a defined volume of whole blood to each well (e.g., 100 µL).
-
Mix gently by tapping the plate or using a plate shaker at a low speed.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 37°C in a humidified incubator.
-
-
LPS Stimulation:
-
Add the diluted LPS solution to all wells except for the unstimulated control wells (add RPMI 1640 instead).
-
Mix gently.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the blood cells (e.g., 400 x g for 10 minutes).
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the collected plasma samples using a validated human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. TNF-α signaling: TACE inhibition to put out the burning heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Forward and Reverse Signaling Mediated by Transmembrane Tumor Necrosis Factor-Alpha and TNF Receptor 2: Potential Roles in an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 8. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. academic.oup.com [academic.oup.com]
improving Ro 32-7315 efficacy in cellular assays
Welcome to the technical support center for Ro 32-7315. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17)[1][2]. TACE is a cell-surface metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, active form[1][2]. By inhibiting TACE, this compound blocks the release of soluble TNF-α, a key pro-inflammatory cytokine.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO)[3][4]. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium for your experiments.
Q3: What is a typical working concentration for this compound in cellular assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common working concentration range is between 100 nM and 10 µM. For example, in THP-1 cells, this compound has been shown to inhibit LPS-induced TNF-α release with an IC50 of approximately 350 nM[2][5][6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems you may encounter when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of TNF-α release | Incorrect concentration of this compound: The concentration may be too low for your specific cell type or stimulation conditions. | Perform a dose-response experiment to determine the optimal IC50 for your assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Inadequate pre-incubation time: The inhibitor may not have had enough time to interact with the TACE enzyme before cell stimulation. | Pre-incubate the cells with this compound for a sufficient period before adding the stimulus (e.g., LPS). A pre-incubation time of 30-60 minutes is often a good starting point. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Suboptimal cell stimulation: The stimulus (e.g., LPS) may not be potent enough to induce a robust TNF-α release, making it difficult to observe inhibition. | Optimize the concentration of your stimulus and the stimulation time to achieve a strong and reproducible TNF-α signal. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers per well will lead to variable TNF-α production. | Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. |
| Inconsistent pipetting of inhibitor or stimulus: Small variations in the volumes of this compound or the stimulus can lead to significant differences in results. | Use calibrated pipettes and be meticulous with your pipetting technique. | |
| Edge effects in the plate: Wells on the edge of the plate can be prone to evaporation, leading to changes in concentration and cell viability. | Avoid using the outer wells of the plate for your experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Apparent cytotoxicity | High concentration of DMSO: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your assay is below a non-toxic level, typically less than 0.5%[3]. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiment. |
| High concentration of this compound: Although generally reported to have low cytotoxicity, very high concentrations of the inhibitor might affect cell viability. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxicity of this compound at the concentrations used. | |
| Contamination: Bacterial or fungal contamination can affect cell health and lead to misleading results. | Maintain sterile cell culture techniques. Regularly check your cell cultures for any signs of contamination. |
Data Presentation
This compound IC50 Values for TNF-α Release Inhibition
| Cell Type/System | Stimulus | IC50 Value | Reference |
| Recombinant TACE | - | 5.2 nM | [2][5][6] |
| THP-1 cells | LPS | 350 ± 14 nM | [2][5][6] |
| Human Whole Blood | LPS | 2.4 ± 0.5 µM | [2][5][6] |
| Rat Whole Blood | LPS | 110 ± 18 nM | [2][5][6] |
This compound IC50 Values for Off-Target MMP Inhibition
| MMP Target | IC50 Value | Reference |
| MMP-1 (Collagenase-1) | 500 nM | [1] |
| MMP-2 (Gelatinase-A) | 250 nM | [1] |
| MMP-3 (Stromelysin-1) | 210 nM | [1] |
| MMP-7 (Matrilysin) | 310 nM | [1] |
| MMP-9 (Gelatinase-B) | 100 nM | [1] |
| MMP-12 (Metalloelastase) | 11 nM | [1] |
| MMP-13 (Collagenase-3) | 110 nM | [1] |
Experimental Protocols
Protocol: Inhibition of LPS-Induced TNF-α Release from THP-1 Cells
This protocol provides a general guideline for assessing the inhibitory effect of this compound on TNF-α release from the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
For the vehicle control, add 50 µL of culture medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 1 µg/mL is often effective for THP-1 cells, but this should be optimized.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: TACE-mediated cleavage of pro-TNF-α and inhibition by this compound.
Caption: General experimental workflow for a TNF-α release inhibition assay.
Caption: Troubleshooting decision tree for low inhibition of TNF-α release.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 32-7315 stability and degradation in media
Welcome to the Technical Support Center for Ro 32-7315, a selective inhibitor of ADAM17/TACE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid powder should be kept in a dry, dark environment at -20°C, where it has a shelf life of over three years.[1] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[1] Stock solutions are typically prepared in DMSO.[1][2] These stock solutions should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: There is limited published data specifically detailing the half-life and degradation kinetics of this compound in common aqueous buffers (e.g., PBS) and cell culture media (e.g., DMEM, RPMI) at physiological temperatures. However, this compound belongs to the hydroxamic acid class of compounds. Some hydroxamic acids are known to have high plasma clearance, suggesting potential instability in biological media due to enzymatic activity. Arylesterases and carboxylesterases have been identified as the main enzymes responsible for the metabolism of some hydroxamic acids in plasma.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation products of this compound in experimental media have not been extensively documented in the available literature, hydroxamic acids, in general, can be susceptible to hydrolysis. The hydroxamic acid moiety is a key pharmacophore for its inhibitory activity, and its degradation would likely lead to a loss of function.
Q4: I am seeing variable or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
A4: Yes, variability in the activity of this compound could be related to its stability in your specific experimental setup. Factors such as the composition of the cell culture medium (including the presence of serum esterases), incubation time, temperature, and pH can all influence the stability of the compound. It is recommended to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Loss of Potency
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | Prepare fresh dilutions of this compound in your final assay medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions. |
| Instability of DMSO Stock | Ensure your DMSO stock solution is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Interaction with Media Components | Some components of cell culture media, particularly serum, may contain enzymes that can degrade this compound. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows. |
| pH Sensitivity | Ensure the pH of your experimental buffer or medium is stable and within the optimal range for your cells and the compound. Extreme pH values can accelerate the degradation of small molecules. |
Issue 2: Precipitate Formation in Media
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | This compound is soluble in DMSO.[1] When diluting into aqueous media, ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. |
| Solution Preparation | When preparing dilutions, add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid and uniform dispersion. Avoid adding aqueous buffer directly to the concentrated DMSO stock. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Reported Stability |
| Solid Powder | Dry, dark at -20°C | > 3 years[1] |
| Solid Powder | Dry, dark at 0-4°C | Days to weeks[1] |
| DMSO Stock Solution | -20°C | Months[1] |
| DMSO Stock Solution | 0-4°C | Days to weeks[1] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Assay System |
| TACE (ADAM17) | 5.2 nM | Recombinant enzyme[2][3] |
| MMP-1 (Collagenase 1) | 500 nM | Recombinant enzyme[2] |
| MMP-2 (Gelatinase A) | 250 nM | Recombinant enzyme |
| MMP-3 (Stromelysin 1) | 210 nM | Recombinant enzyme |
| MMP-7 (Matrilysin) | 310 nM | Recombinant enzyme |
| MMP-9 (Gelatinase B) | 100 nM | Recombinant enzyme |
| MMP-12 (Metalloelastase) | 11 nM | Recombinant enzyme |
| LPS-induced TNF-α release | 350 ± 14 nM | THP-1 cells[2][3] |
| LPS-induced TNF-α release | 110 ± 18 nM | Rat whole blood[2][3] |
| LPS-induced TNF-α release | 2.4 ± 0.5 µM | Human whole blood[2][3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assays
This protocol provides a general guideline for using this compound in a typical cell-based assay to measure the inhibition of cytokine release.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Target cells (e.g., THP-1 monocytic cell line)[2]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[2]
-
Stimulating agent (e.g., Lipopolysaccharide, LPS)[2]
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed your target cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic to the cells (e.g., 0.5%).[2]
-
Pre-incubation: Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add the stimulating agent (e.g., LPS) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
ADAM17 (TACE) Signaling Pathway
Caption: ADAM17-mediated signaling and inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in media.
References
- 1. medkoo.com [medkoo.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Ro 32-7315
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 32-7315, a potent inhibitor of Tumor Necrosis Factor-α Convertase (TACE/ADAM17).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally active inhibitor of Tumor Necrosis Factor-α Convertase (TACE), also known as ADAM17.[1] TACE is a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[1]
Q2: What are the known off-target effects of this compound?
The primary known off-target effects of this compound are directed towards other members of the Matrix Metalloproteinase (MMP) family.[2][3] While it shows selectivity for TACE, it can inhibit other MMPs at higher concentrations.[3] For detailed inhibitory concentrations, please refer to the --INVALID-LINK-- table.
Q3: Has this compound been screened against a kinase panel?
Based on the available scientific literature, there is no public data from comprehensive kinome scans or broad kinase panel screenings for this compound. Therefore, its potential off-target effects on protein kinases are not well-characterized.
Q4: Why was the clinical development of this compound discontinued?
The development of this compound was discontinued due to limited oral bioavailability observed in healthy human volunteers.
Q5: Does this compound affect the release of other cytokines besides TNF-α?
In studies using the monocytic cell line THP-1, this compound had no effect on the lipopolysaccharide (LPS)-induced release of Interleukin-8 (IL-8) at concentrations up to 10 µM, suggesting it does not cause a general decrease in cytokine production.[3] However, in an in vivo model of pneumococcal meningitis, it was observed to reduce IL-6 levels in the cerebrospinal fluid, which is thought to be a downstream effect of TNF-α inhibition.[4][5]
Troubleshooting Guide
Problem: I am observing inhibition of MMP activity in my assay when using this compound.
-
Possible Cause: this compound has known off-target activity against various MMPs. The concentration of this compound used in your experiment may be high enough to inhibit these off-target MMPs.
-
Solution:
-
Review the IC50 values: Compare the concentration of this compound you are using with the IC50 values for various MMPs listed in the --INVALID-LINK-- table below.
-
Perform a dose-response experiment: Titrate this compound in your assay to determine the concentration at which you see inhibition of your MMP of interest. This will help you understand the potency of the off-target effect in your specific experimental setup.
-
Use a more selective inhibitor: If the off-target MMP inhibition is confounding your results, consider using a more selective TACE inhibitor, if available, or a specific inhibitor for the MMP you are studying as a control.
-
Problem: The potency of this compound in my cell-based assay is much lower than its reported IC50 for recombinant TACE.
-
Possible Cause: A significant difference in potency between enzymatic and cellular assays is a known characteristic of this compound.[3] This discrepancy can be attributed to several factors, including:
-
Cell permeability and drug efflux pumps.
-
Binding to plasma proteins in culture media.
-
The complexity of the cellular environment compared to a purified enzyme system.
-
-
Solution:
-
Optimize inhibitor concentration: Perform a dose-response curve in your specific cell line and assay conditions to determine the optimal concentration of this compound.
-
Serum concentration: Be aware that the presence of serum in your cell culture media can affect the apparent potency of the inhibitor. If possible, you can perform experiments in serum-free or reduced-serum conditions, but be mindful of the potential impact on cell health.
-
Control experiments: Include appropriate positive and negative controls in your cellular assays to validate your results.
-
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against its primary target, TACE, and various off-target MMPs.
Table 1: Potency of this compound against TACE
| Target | Assay System | IC50 (nM) |
| Recombinant TACE | Enzymatic Assay | 5.2 |
Data sourced from multiple references.[1][3]
Table 2: Off-Target Inhibitory Profile of this compound against MMPs
| Off-Target | IC50 (nM) | Fold-Selectivity vs. TACE |
| MMP-1 (Collagenase-1) | 500 | ~96x |
| MMP-2 (Gelatinase-A) | 250 | ~48x |
| MMP-3 (Stromelysin-1) | 210 | ~40x |
| MMP-7 (Matrilysin) | 310 | ~60x |
| MMP-9 (Gelatinase-B) | 100 | ~19x |
| MMP-12 (Metalloelastase) | 11 | ~2x |
| MMP-13 (Collagenase-3) | 110 | ~21x |
Data for MMP inhibition are compiled from available literature.[2][6]
Experimental Protocols
Below are representative protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Recombinant TACE Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified recombinant TACE.
Materials:
-
Recombinant human TACE
-
Fluorogenic peptide substrate for TACE (e.g., MOCAc-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2)[7]
-
Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij 35[8]
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 100 ng/ml of recombinant TACE to each well of the microplate.[9]
-
Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the TACE substrate to a final concentration of 5 µM.[8][9]
-
Immediately begin monitoring the increase in fluorescence using a plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 325/400 nm for MOCA substrate).[8][9]
-
Record fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for TNF-α Release Inhibition (THP-1 Cells)
This protocol describes a method to assess the ability of this compound to inhibit the release of TNF-α from cultured human monocytic THP-1 cells stimulated with LPS.
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into 24-well plates at a density of 5 x 10⁵ cells/ml.[10]
-
Prepare various concentrations of this compound by diluting a stock solution in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with LPS at a final concentration of 1 µg/ml to induce TNF-α production and release.[10]
-
Incubate the plates for 4 hours at 37°C in a CO₂ incubator.[10]
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
TACE-Mediated TNF-α Processing and Inhibition by this compound
Caption: TACE cleaves membrane-bound pro-TNF-α to release soluble TNF-α. This compound inhibits this process.
Experimental Workflow for Determining Cellular IC50 of this compound
Caption: Workflow for assessing this compound's inhibition of TNF-α release in THP-1 cells.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle control for Ro 32-7315 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNF-α converting enzyme (TACE) inhibitor, Ro 32-7315.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to maintain a consistent and low final concentration of DMSO across all experimental and control groups (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[2]
Q2: How should I prepare the vehicle control for my in vitro experiment?
A2: The vehicle control should mimic the final solvent concentration of your experimental samples. For example, if your this compound treated cells receive a final DMSO concentration of 0.5%, your vehicle control cells should also be treated with 0.5% DMSO in the same assay medium.
Q3: What is a suitable vehicle for this compound in animal (in vivo) studies?
A3: The choice of an in vivo vehicle depends on the route of administration (e.g., intraperitoneal, oral). While specific vehicle formulations for this compound are not always detailed in publications, a common practice for compounds with limited aqueous solubility is to use a formulation that enhances solubility and bioavailability. One study mentions the use of Physiogel as a vehicle for this compound in pre-treatment studies.[3] For intraperitoneal (i.p.) injections, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in saline is a common approach for poorly soluble compounds. For oral administration, formulations may be more complex and could involve co-solvents or suspending agents. It is essential to perform vehicle toxicity studies to ensure the chosen vehicle does not have any confounding effects on the experimental outcomes.
Q4: I'm observing precipitation of this compound when I add it to my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might improve solubility.
-
Use a surfactant: A small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the final buffer can help maintain solubility.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time.
Troubleshooting Guides
Issue: Inconsistent results or high variability between replicates in cellular assays.
Possible Cause 1: Inconsistent Vehicle Control Treatment Ensure that the vehicle control is treated with the exact same concentration of the solvent (e.g., DMSO) as the experimental groups.
Possible Cause 2: Vehicle-Induced Cellular Stress High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
Solution Workflow:
-
Verify DMSO Concentration: Double-check all dilution calculations to ensure the final DMSO concentration is consistent across all wells and is at a safe level.
-
Run a Vehicle Toxicity Assay: Before your main experiment, perform a dose-response curve with your vehicle (e.g., 0.1% to 2% DMSO) to determine the maximum non-toxic concentration for your cells.
-
Ensure Proper Mixing: When adding the compound or vehicle to the assay medium, ensure gentle but thorough mixing to achieve a homogenous solution.
Issue: Lack of expected inhibitory effect of this compound in vivo.
Possible Cause 1: Poor Bioavailability this compound has been reported to have limited oral bioavailability.[4] The chosen vehicle and route of administration may not be optimal.
Possible Cause 2: Inappropriate Vehicle Formulation The vehicle may not be effectively solubilizing or suspending the compound, leading to inaccurate dosing.
Solution Workflow:
-
Optimize Vehicle Formulation: Experiment with different vehicle compositions. For oral administration, consider formulations with co-solvents, surfactants, or lipids. For intraperitoneal injection, ensure a fine, homogenous suspension.
-
Consider Alternative Routes of Administration: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal or subcutaneous injection, which may offer better systemic exposure.[2][5]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma concentration of this compound after administration to determine if it is reaching a therapeutically relevant concentration.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay System | Reference |
| Recombinant TACE | 5.2 | Enzymatic Assay | [2][5] |
| LPS-induced TNF-α release | 350 ± 14 | THP-1 cells | [2][5] |
| LPS-induced TNF-α release | 110 ± 18 | Rat Whole Blood | [2][5] |
| LPS-induced TNF-α release | 2400 ± 500 | Human Whole Blood | [2][5] |
Table 2: Selectivity of this compound against Matrix Metalloproteinases (MMPs)
| MMP | IC₅₀ (nM) | Reference |
| MMP-1 (Collagenase 1) | 500 | [6] |
| MMP-2 (Gelatinase A) | 250 | [6] |
| MMP-3 (Stromelysin 1) | 210 | [6] |
| MMP-7 (Matrilysin) | 310 | [6] |
| MMP-9 (Gelatinase B) | 100 | [6] |
| MMP-12 (Metalloelastase) | 11 | [6] |
| MMP-13 (Collagenase 3) | 110 | [6] |
Experimental Protocols
Protocol 1: In Vitro TACE Inhibition Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL. Pre-incubate the cells with varying concentrations of this compound or vehicle control (medium with the same final DMSO concentration) for 30 minutes.
-
Stimulation: Induce TNF-α release by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of TNF-α inhibition against the log concentration of this compound.
Visualizations
Caption: Workflow for selecting and troubleshooting vehicle controls for this compound experiments.
Caption: Inhibition of the TACE signaling pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. neuroscience.unibe.ch [neuroscience.unibe.ch]
- 4. scielo.br [scielo.br]
- 5. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TACE Inhibitors: Ro 32-7315 vs. TAPI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17: Ro 32-7315 and TAPI-1. The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to TACE and its Inhibition
TACE is a sheddase belonging to the ADAM (A Disintegrin and Metalloproteinase) family of proteases. It plays a crucial role in various physiological and pathological processes by cleaving and releasing the extracellular domains of numerous membrane-bound proteins. A key substrate of TACE is the pro-inflammatory cytokine tumor necrosis factor-α (pro-TNF-α), which is cleaved to its soluble, active form. Dysregulation of TACE activity has been implicated in a range of inflammatory diseases and cancer, making it a significant therapeutic target.
This compound and TAPI-1 are widely used small molecule inhibitors to study the roles of TACE and as potential therapeutic agents. However, their potency and selectivity profiles differ significantly, which is a critical consideration for experimental design and interpretation of results.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and TAPI-1 against TACE and a panel of related Matrix Metalloproteinases (MMPs) are summarized below. This data highlights the differences in potency and selectivity between the two compounds.
| Target Enzyme | This compound IC₅₀ (nM) | TAPI-1 IC₅₀ (µM) | TAPI-2 Kᵢ (nM) |
| TACE (ADAM17) | 5.2 [1][2] | ~5-100 | 120 [2] |
| MMP-1 (Collagenase-1) | 500 | Broad-spectrum MMP inhibitor | - |
| MMP-2 (Gelatinase-A) | 250 | Broad-spectrum MMP inhibitor | - |
| MMP-3 (Stromelysin-1) | 210 | Broad-spectrum MMP inhibitor | - |
| MMP-7 (Matrilysin) | 310 | Broad-spectrum MMP inhibitor | - |
| MMP-8 (Collagenase-2) | - | Broad-spectrum MMP inhibitor | - |
| MMP-9 (Gelatinase-B) | 100 | Broad-spectrum MMP inhibitor | - |
| MMP-12 (Macrophage Metalloelastase) | 11 | Broad-spectrum MMP inhibitor | - |
| MMP-13 (Collagenase-3) | 110 | Broad-spectrum MMP inhibitor | - |
Key Observations:
-
Potency against TACE: this compound is a highly potent inhibitor of TACE with an IC₅₀ in the low nanomolar range.[1][2] In contrast, TAPI-1 exhibits significantly lower potency, with reported IC₅₀ values in the micromolar range.
-
Selectivity: this compound demonstrates considerable selectivity for TACE over many other MMPs, with IC₅₀ values for MMPs being 100- to 500-fold higher than for TACE, with the exception of MMP-8.[3] TAPI-1 is a broad-spectrum inhibitor, targeting both TACE and various MMPs without significant selectivity.[4]
Experimental Protocols
A representative experimental protocol for determining the inhibitory activity of compounds against TACE is outlined below. This protocol is based on the principles of commercially available TACE inhibitor screening assay kits.
Fluorometric TACE Inhibition Assay
This assay measures the inhibition of TACE activity by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)
-
Inhibitors (this compound, TAPI-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant TACE enzyme to the desired concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (this compound, TAPI-1) in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup:
-
Add a defined volume of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add the diluted TACE enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic TACE substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a microplate reader. Measurements can be taken in kinetic mode over a period of time or as an endpoint reading after a fixed incubation period.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the central role of TACE in cellular signaling and a typical workflow for evaluating TACE inhibitors.
Caption: TACE-mediated shedding of various transmembrane proteins and subsequent downstream signaling.
Caption: A typical experimental workflow for the evaluation of TACE inhibitors.
Conclusion
The choice between this compound and TAPI-1 for TACE inhibition studies should be guided by the specific experimental goals.
-
This compound is the inhibitor of choice when high potency and selectivity for TACE are required. Its low nanomolar IC₅₀ and significant selectivity over other MMPs make it a precise tool for dissecting the specific roles of TACE in biological systems.
-
TAPI-1 , being a broad-spectrum inhibitor of both TACE and other MMPs , is less suitable for studies aiming to isolate the effects of TACE inhibition alone. However, it can be useful in contexts where the combined inhibition of multiple metalloproteinases is desired or as a general control for metalloproteinase activity.
Researchers should carefully consider these differences in potency and selectivity to ensure the validity and accurate interpretation of their experimental findings. When possible, utilizing a more potent and selective inhibitor like this compound is recommended for specifically investigating TACE-mediated processes.
References
A Comparative Guide to the Selectivity of Metalloproteinase Inhibitors: Ro 32-7315 and GW280264X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent metalloproteinase inhibitors, Ro 32-7315 and GW280264X. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences in Selectivity
This compound, developed by Roche, is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] While it exhibits high affinity for TACE, it also shows activity against a range of Matrix Metalloproteinases (MMPs). In contrast, GW280264X, from GlaxoSmithKline, is characterized as a mixed inhibitor with potent activity against both ADAM10 and TACE (ADAM17).[3][4][5]
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and GW280264X against various metalloproteinases. This data, compiled from multiple sources, highlights the distinct selectivity profiles of each inhibitor.
| Target | This compound IC50 (nM) | GW280264X IC50 (nM) |
| ADAM17 (TACE) | 5.2[2][6][7][8] | 8.0[3][4][5] |
| ADAM10 | Not widely reported | 11.5[3][4][5] |
| MMP-1 | 500[9][10] | Not widely reported |
| MMP-2 | 250[9][10] | Not widely reported |
| MMP-3 | 210[9][10] | Not widely reported |
| MMP-7 | 310[9][10] | Not widely reported |
| MMP-9 | 100[9][10] | Not widely reported |
| MMP-12 | 11[9][10] | Not widely reported |
| MMP-13 | 110[9][10] | Not widely reported |
Signaling Pathways and Cellular Processes
The selectivity of these inhibitors dictates their impact on distinct cellular signaling pathways.
This compound: Primarily a TACE (ADAM17) Inhibitor
This compound's primary mechanism of action is the inhibition of TACE (ADAM17), a key enzyme responsible for the shedding of the ectodomain of various membrane-bound proteins.[1][2] A major substrate of TACE is the precursor to Tumor Necrosis Factor-α (pro-TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine.[2][6][7] This makes this compound a valuable tool for studying TNF-α-mediated inflammatory processes.
GW280264X: A Mixed ADAM10/ADAM17 Inhibitor
GW280264X inhibits both ADAM10 and ADAM17, leading to a broader range of effects on cellular signaling.[3][4][5]
-
ADAM17 Inhibition: Similar to this compound, GW280264X blocks TACE-mediated shedding of substrates like pro-TNF-α.
-
ADAM10 Inhibition: ADAM10 is the primary sheddase for a variety of substrates, including the Notch receptor and its ligands (Delta and Jagged), as well as the amyloid precursor protein (APP). By inhibiting ADAM10, GW280264X can modulate Notch signaling, a critical pathway in development and cell fate determination, and APP processing, which is implicated in Alzheimer's disease.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental protocols. A general workflow for assessing the IC50 of an inhibitor against a panel of metalloproteinases is outlined below.
In Vitro Metalloproteinase Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a common method for determining the inhibitory activity of a compound against a specific metalloproteinase using a fluorogenic peptide substrate.
Materials:
-
Recombinant human metalloproteinases (e.g., TACE, ADAM10, various MMPs)
-
Fluorogenic peptide substrate specific for each enzyme
-
Test inhibitors (this compound, GW280264X) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant metalloproteinase to a working concentration in assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorimeter with appropriate excitation and emission wavelengths for the chosen substrate. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Summary and Conclusion
The choice between this compound and GW280264X should be guided by the specific research question.
-
This compound is the preferred inhibitor for studies focused specifically on the role of TACE (ADAM17) , particularly in the context of TNF-α-driven inflammation. Its well-characterized selectivity profile against a panel of MMPs provides a clearer understanding of its potential off-target effects within this class of proteases.
-
GW280264X is a valuable tool for investigating biological processes where both ADAM10 and ADAM17 are implicated. Its dual inhibitory activity allows for the simultaneous blockade of multiple shedding events, which can be advantageous for dissecting complex signaling networks. However, attributing an observed effect solely to the inhibition of one of these proteases requires careful experimental design, potentially involving complementary approaches such as genetic knockdowns.
Researchers should always consider the full selectivity profile of any inhibitor and perform appropriate control experiments to validate their findings. The data and protocols presented in this guide are intended to serve as a starting point for the informed selection and use of these powerful research tools.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.asm.org [journals.asm.org]
- 6. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ADAM10 deletion on Notch-1 signaling pathway and neuronal maintenance in adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MMP Inhibition: Ro 32-7315 versus Marimastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent matrix metalloproteinase (MMP) inhibitors: Ro 32-7315 and marimastat. The information presented is curated to assist in the evaluation of their respective performance, with supporting experimental data and methodologies.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their activity is essential for various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, such as cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets.
This guide focuses on two synthetic hydroxamate-based MMP inhibitors:
-
This compound: A compound noted for its selective inhibition of tumor necrosis factor-alpha converting enzyme (TACE/ADAM17) with a degree of selectivity over some MMPs.
-
Marimastat (BB-2516): A broad-spectrum MMP inhibitor that has been extensively studied in clinical trials for various cancers.
Both molecules function by chelating the catalytic zinc ion in the MMP active site through their hydroxamate group, thereby blocking their enzymatic activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and marimastat against a range of MMPs is summarized in the table below. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). It is important to note that while both IC50 and Ki are measures of inhibitor potency, Ki is a direct measure of binding affinity, whereas IC50 is dependent on experimental conditions. The data presented here is compiled from various sources and should be interpreted with consideration of potential inter-assay variability.
| Target MMP | This compound (IC50, nM) | Marimastat (IC50, nM) |
| MMP-1 (Collagenase-1) | 500[1] | 5[2] |
| MMP-2 (Gelatinase-A) | 250[1] | 6[2] |
| MMP-3 (Stromelysin-1) | 210[1] | - |
| MMP-7 (Matrilysin) | 310[1] | 13[2] |
| MMP-9 (Gelatinase-B) | 100[1] | 3[2] |
| MMP-12 (Macrophage Elastase) | 11[1] | - |
| MMP-13 (Collagenase-3) | 110[1] | - |
| MMP-14 (MT1-MMP) | - | 9[2] |
| TACE (ADAM17) | 5.2[3] | - |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against MMPs is the fluorometric enzyme assay. This in vitro assay measures the cleavage of a fluorescently labeled peptide substrate by the target MMP in the presence and absence of the inhibitor.
Fluorometric MMP Inhibition Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, CaCl2, and a detergent like Brij-35, at a physiological pH.
-
MMP Enzyme: Reconstitute the lyophilized active form of the target MMP in the assay buffer to a desired stock concentration.
-
Fluorogenic Substrate: Dissolve a fluorogenic MMP substrate (e.g., a FRET-based peptide) in an appropriate solvent (like DMSO) and then dilute to the working concentration in the assay buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and marimastat in DMSO.
-
Test Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in the assay buffer to obtain a range of concentrations for testing.
2. Assay Procedure:
-
Plate Setup: Use a 96-well microplate (preferably black for fluorescence assays). Designate wells for blank (no enzyme), positive control (enzyme and substrate, no inhibitor), and inhibitor test samples at various concentrations.
-
Enzyme Addition: Add a fixed amount of the diluted MMP enzyme to the positive control and inhibitor test wells. Add assay buffer to the blank wells.
-
Inhibitor Pre-incubation: Add the diluted inhibitor solutions to the respective test wells. Add assay buffer to the positive control wells. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
3. Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the readings of all other wells.
-
Determine the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Visualizations
Mechanism of MMP Inhibition by Hydroxamate Inhibitors
The following diagram illustrates the general mechanism by which hydroxamate-based inhibitors like this compound and marimastat block the activity of MMPs.
Caption: Mechanism of MMP inhibition by hydroxamate-based compounds.
Simplified Signaling Pathway of MMPs in Cancer Metastasis
This diagram outlines a simplified signaling pathway illustrating the role of MMPs in promoting cancer cell invasion and metastasis.
Caption: Simplified MMP signaling pathway in cancer metastasis.
Conclusion
This guide provides a comparative overview of this compound and marimastat, two significant MMP inhibitors. Marimastat demonstrates potent, broad-spectrum inhibition against a variety of MMPs, while this compound exhibits a more selective profile, with notable potency against TACE/ADAM17 and comparatively weaker, though still significant, inhibition of several MMPs.
The choice between these inhibitors for research or therapeutic development will depend on the specific MMPs implicated in the pathological process of interest. For broad-spectrum MMP inhibition, marimastat is a well-characterized option. Conversely, where selectivity for TACE or a different MMP inhibition profile is desired, this compound may be a more suitable candidate. The provided experimental protocol offers a standardized method for in-house evaluation and comparison of these and other MMP inhibitors. The visualized diagrams offer a clear understanding of the mechanism of action and the biological context of MMP inhibition.
References
Ro 32-7315: A Comparative Analysis of its Selectivity Profile Against Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the inhibitor Ro 32-7315 against various Matrix Metalloproteinases (MMPs). The data presented herein is intended to assist researchers in evaluating its potential for targeted therapeutic applications. For comparative purposes, the selectivity profile of another well-characterized MMP inhibitor, Ro 32-3555 (Cipemastat), is also included.
Inhibitor Selectivity Profiles
The inhibitory activity of this compound and the comparator, Ro 32-3555, against a panel of MMPs and the related enzyme TACE (TNF-α converting enzyme) is summarized in the table below. The data, presented as IC50 or Ki values, highlight the distinct selectivity profiles of these two compounds.
| Target Enzyme | This compound (IC50/Ki in nM) | Ro 32-3555 (Ki in nM) | Predominant Substrates |
| TACE (ADAM17) | 5.2[1][2] | Weakly active[3][4] | Pro-TNF-α |
| MMP-1 (Collagenase-1) | 500[5][6][7] | 3.0[8] | Collagens I, II, III, VII, VIII, X, gelatin |
| MMP-2 (Gelatinase-A) | 250[6][7] | 154[8] | Gelatin, collagens I, IV, V, VII, X, XI, elastin |
| MMP-3 (Stromelysin-1) | 210[6][7] | 527[8] | Proteoglycans, fibronectin, laminin, gelatin, collagens III, IV, V, IX, X |
| MMP-7 (Matrilysin-1) | 310[6][7] | Not available | Proteoglycans, gelatin, elastin, fibronectin |
| MMP-8 (Collagenase-2) | Not specified, but noted to be less selective against[8] | Preferentially inhibits[3][4] | Collagen I |
| MMP-9 (Gelatinase-B) | 100[6][7] | 59[8] | Gelatin, collagens IV, V, elastin |
| MMP-12 (Metalloelastase) | 11[5][6][7] | Not available | Elastin |
| MMP-13 (Collagenase-3) | 110[6][7] | 3.4[8] | Collagen II |
Key Observations:
-
This compound demonstrates potent inhibition of TACE with an IC50 of 5.2 nM.[1][2] It exhibits a selective profile, with significantly higher IC50 values for most of the tested MMPs, indicating lower potency against them.[5][6][7] Notably, it is most potent against MMP-12 after TACE.
-
Ro 32-3555 (Cipemastat) , in contrast, is a potent inhibitor of collagenases, particularly MMP-1 and MMP-13, with Ki values in the low nanomolar range.[8] It also shows considerable activity against MMP-9.[8] Its activity against TACE is reported to be weak.[3][4]
Experimental Methodologies
The determination of the inhibitory potency (IC50 or Ki values) of compounds against MMPs typically involves a fluorogenic substrate assay. The following is a generalized protocol based on commonly used methods.
Principle:
The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the fluorescence of the reporter is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this decrease is used to determine the inhibitor's potency.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor compounds (this compound, Ro 32-3555) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pro-MMPs (zymogens) are typically activated to their catalytic form immediately before the assay. This is often achieved by incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Assay Preparation: A series of dilutions of the inhibitor compound are prepared in the assay buffer.
-
Reaction Mixture: In each well of the microplate, the following are added in order:
-
Assay buffer
-
Diluted inhibitor solution (or vehicle control)
-
Activated MMP enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., every minute for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair.
-
Data Analysis: The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Visualizing the Selectivity of this compound
The following diagram illustrates the inhibitory profile of this compound, highlighting its potent activity against TACE and its varying degrees of inhibition against different MMPs.
Caption: Inhibition profile of this compound against TACE and various MMPs.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Landscape of In Vivo TACE Inhibition: A Comparative Guide to Alternatives for Ro 32-7315
For researchers and drug development professionals seeking effective and specific in vivo inhibition of TNF-alpha Converting Enzyme (TACE), also known as ADAM17, this guide provides a comparative analysis of alternatives to the widely cited but discontinued compound, Ro 32-7315. This document synthesizes preclinical data on several key inhibitors, offering insights into their potency, selectivity, oral bioavailability, and performance in various in vivo models.
The inhibition of TACE is a promising therapeutic strategy for a range of inflammatory diseases and cancers due to the enzyme's critical role in the shedding of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). While this compound was a pioneering selective TACE inhibitor, its development was halted, prompting the need for a clear comparison of viable alternatives for in vivo research. This guide focuses on small molecule inhibitors that have been evaluated in preclinical settings, presenting their characteristics in a structured format to aid in the selection of the most appropriate tool for specific research needs.
Comparative Analysis of In Vivo TACE Inhibitors
The following tables summarize the in vivo efficacy, selectivity, and pharmacokinetic properties of this compound and its key alternatives. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies, and experimental conditions should be considered when interpreting these values.
In Vivo Efficacy in LPS-Induced TNF-α Release Models
The lipopolysaccharide (LPS) challenge model is a standard in vivo assay to evaluate the potency of TACE inhibitors in blocking the release of TNF-α.
| Inhibitor | Animal Model | Route | Dose | % TNF-α Inhibition | ED50 | Citation(s) |
| This compound | Wistar Rat | p.o. | 25 mg/kg | Dose-dependent | 25 mg/kg | [1] |
| GW3333 | Rat | p.o. | Not specified | Complete block for up to 12h | Not reported | [2][3] |
| BMS-561392 (DPC-333) | Mouse | p.o. | 6 mg/kg | Dose-dependent | 6.1 mg/kg | [4][5] |
| JTP-96193 | Rat | Not specified | 3.8 mg/kg | Dose-dependent | 3.8 mg/kg | [6] |
Performance in Preclinical Disease Models
The efficacy of these inhibitors has also been assessed in various disease models, most notably in rodent models of arthritis.
| Inhibitor | Animal Model | Disease Model | Route | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound | Allen and Hamburys Hooded Rat | Adjuvant-Induced Arthritis | i.p. | 2.5-20 mg/kg, b.i.d. for 14 days | Significant reduction in paw swelling (42-93%) | [1] |
| GW3333 | Rat | Adjuvant Arthritis | p.o. | Not specified | Inhibition of ankle swelling and joint destruction | [2][3] |
| BMS-561392 (DPC-333) | Rat | Collagen Antibody-Induced Arthritis | p.o. | 5.5 mg/kg daily for 2 weeks | ~50% suppression of maximal response | [4] |
| Apratastat (TMI-005) | Lewis Rat | Adjuvant-Induced Arthritis | p.o. | 1, 10, or 30 mg/kg b.i.d. for 10 days | Significant reduction in disease severity scores | [7] |
Selectivity Profile Against Matrix Metalloproteinases (MMPs)
A critical consideration for TACE inhibitors is their selectivity over other metalloproteinases, particularly MMPs, to minimize off-target effects. The following table presents the IC50 values for selected inhibitors against a panel of MMPs.
| Inhibitor | TACE IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Citation(s) |
| This compound | 5.2 | 500 | 250 | 210 | 100 | 110 | [1][8] |
| BMS-561392 (DPC-333) | ~0.2 | >4,949 | 3,333 | 163 | >2,128 | 16,083 | [5][9] |
Note: Data for GW3333 and Apratastat (TMI-005) indicate they are dual inhibitors of TACE and MMPs, suggesting lower selectivity, though specific IC50 values across a full panel are not consistently reported in the provided search results.
Pharmacokinetic Properties
Oral bioavailability is a key parameter for the in vivo application of small molecule inhibitors.
| Inhibitor | Animal Model | Oral Bioavailability (%) | Citation(s) |
| This compound | Not specified | Limited | |
| BMS-561392 (DPC-333) | Rat | 17 | [4] |
| BMS-561392 (DPC-333) | Mouse | 11 | [4] |
| BMS-561392 (DPC-333) | Dog | Good | [5] |
Experimental Protocols
In Vivo LPS-Induced TNF-α Release Model
This model is widely used to assess the acute in vivo efficacy of TACE inhibitors.
Objective: To determine the dose-dependent inhibition of systemic TNF-α release by a test compound following a lipopolysaccharide (LPS) challenge.
Animals: Male Wistar rats or other appropriate rodent strains.
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The test compound (e.g., this compound, GW3333, BMS-561392) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
At a specified time post-drug administration (e.g., 1-2 hours), animals are challenged with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS (e.g., from E. coli). The dose of LPS should be predetermined to induce a robust but sub-lethal TNF-α response.[10]
-
Blood samples are collected at a time point corresponding to the peak of TNF-α release (typically 1.5-2 hours post-LPS challenge).[11]
-
Plasma is separated by centrifugation.
-
Plasma TNF-α levels are quantified using a commercially available ELISA kit.
-
The percentage of TNF-α inhibition for each dose group is calculated relative to the vehicle-treated control group. The ED50 (the dose required to achieve 50% inhibition) can then be determined.
Rodent Model of Adjuvant-Induced Arthritis
This model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a chronic inflammatory setting.
Objective: To assess the ability of a TACE inhibitor to reduce joint inflammation and destruction in a rat model of arthritis.
Animals: Male Lewis or other susceptible rat strains.
Procedure:
-
Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Treatment with the test compound (e.g., this compound, Apratastat) or vehicle is typically initiated on the day of or shortly after adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
The compound is administered daily or twice daily (b.i.d.) via the desired route (e.g., p.o., i.p.) for a specified duration (e.g., 10-21 days).
-
Clinical signs of arthritis, such as paw swelling (measured by plethysmometry) and clinical scores (based on erythema and swelling of multiple joints), are monitored regularly.
-
At the end of the study, animals are euthanized, and hind paws may be collected for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
Signaling Pathways and Experimental Workflows
TACE-Mediated TNF-α Processing
The following diagram illustrates the central role of TACE in cleaving membrane-bound pro-TNF-α to its soluble, active form, a key step in the inflammatory cascade.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
In Vivo Efficacy Evaluation Workflow
The logical flow for assessing the in vivo efficacy of a novel TACE inhibitor is depicted below.
References
- 1. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. | BioWorld [bioworld.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. | BioWorld [bioworld.com]
- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Ro 32-7315: A Comparative Guide to TACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, Ro 32-7315, with other known inhibitors. The data presented is intended to assist researchers in validating experimental results and making informed decisions regarding the selection of TACE inhibitors for their studies.
TACE Inhibitor IC50 Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of alternative TACE inhibitors. A lower IC50 value indicates greater potency.
| Inhibitor | TACE IC50 (nM) | Selectivity Notes |
| This compound | 5.2 | 100-fold greater selectivity for TACE over most Matrix Metalloproteinases (MMPs).[1] |
| IK-682 | 1 | Over 1,000-fold greater selectivity against most MMPs.[1] |
| BMS-561392 | Not specified, but showed promising inhibitory activity | Over 100-fold selectivity in relation to MMPs.[1] |
| Apratastat (TMI-05) | 20 | Described as a non-selective TACE inhibitor.[1] |
| PKF242-484 | 56 | Showed significant inhibitory activity on MMPs 1, 2, 3, 9, and 13.[1] |
| PKF241-466 | 141 | Showed significant inhibitory activity on MMPs 1, 2, 3, 9, and 13.[1] |
Experimental Protocol: TACE Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of a TACE inhibitor using a fluorogenic substrate.
Objective: To measure the in vitro potency of an inhibitor in blocking the enzymatic activity of TACE.
Materials:
-
Recombinant TACE enzyme
-
TACE assay buffer
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (e.g., GM6001)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 318/449 nm)
-
Standard laboratory equipment (pipettes, etc.)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the test inhibitor in TACE assay buffer.
-
Reconstitute the TACE enzyme and the fluorogenic substrate in TACE assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add a defined volume of the diluted test inhibitor or control to the wells of the 96-well plate.
-
Include wells for "enzyme control" (no inhibitor) and "blank" (no enzyme).
-
Add the reconstituted TACE enzyme to all wells except the blank.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately measure the initial fluorescence (T=0) using a microplate reader.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of TACE inhibition for each inhibitor concentration compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in TACE inhibition and its biological context, the following diagrams are provided.
Caption: Workflow for Determining TACE IC50.
Caption: TACE Signaling Pathway and Inhibition.
References
A Comparative Analysis of Ro 32-7315 and Next-Generation TACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention for inflammatory diseases and cancer, Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, remains a critical target. The inhibition of TACE prevents the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-α (TNF-α). This guide provides a detailed comparison of the pioneering TACE inhibitor, Ro 32-7315, with next-generation inhibitors, focusing on their performance, selectivity, and pharmacokinetic profiles, supported by experimental data.
Executive Summary
This compound emerged as a potent, orally active inhibitor of TACE, demonstrating significant promise in preclinical studies. However, its development was ultimately halted due to limited oral bioavailability. This paved the way for the development of next-generation TACE inhibitors with improved pharmacological properties. This guide will focus on a comparative analysis of this compound with two notable next-generation inhibitors: BMS-561392 and Apratastat . While the development of these next-generation inhibitors also faced challenges, including hepatotoxicity (BMS-561392) and lack of efficacy in later-stage clinical trials (Apratastat), their comparative analysis provides valuable insights into the structure-activity relationships and challenges in targeting TACE.
Performance Data: A Head-to-Head Comparison
The in vitro potency and selectivity of these inhibitors are crucial determinants of their therapeutic potential. The following tables summarize the available data on their inhibitory activity against TACE and a panel of related Matrix Metalloproteinases (MMPs).
Table 1: In Vitro Potency against TACE
| Compound | TACE IC50 (nM) | Reference |
| This compound | 5.2 | [1][2] |
| BMS-561392 | 0.2 | [3] |
| Apratastat | 20 | [4] |
Table 2: Selectivity Profile - IC50 (nM) against MMPs
| MMP Target | This compound | BMS-561392 | Apratastat |
| MMP-1 (Collagenase 1) | 500 | > 4,949 | Dual TACE/MMP inhibitor |
| MMP-2 (Gelatinase A) | 250 | 3,333 | (not specified) |
| MMP-3 (Stromelysin 1) | 210 | 163 | (not specified) |
| MMP-7 (Matrilysin) | 310 | (not specified) | (not specified) |
| MMP-8 (Collagenase 2) | (not specified) | 795 | (not specified) |
| MMP-9 (Gelatinase B) | 100 | > 2,128 | (not specified) |
| MMP-12 (Metalloelastase) | 11 | (not specified) | (not specified) |
| MMP-13 (Collagenase 3) | 110 | 16,083 | (not specified) |
| Reference | [5] | [6] | [7][8] |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Key Observations | Reference |
| This compound | Demonstrated in rats and humans, but considered limited. | Development discontinued due to this limitation. | [1][4] |
| BMS-561392 | Good in rats and dogs (43%). | Halted in Phase II trials due to hepatotoxicity. Half-life of 3-6 hours in healthy volunteers. | [4][6] |
| Apratastat | Orally active. | Halted in Phase II trials due to lack of efficacy. | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the TACE signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Ro 32-7315: A Comparative Review of a Pioneering TACE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Ro 32-7315 emerged as a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key metalloproteinase in the inflammatory cascade. By blocking TACE, this compound effectively curtails the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine implicated in a host of autoimmune and inflammatory diseases.[1][2] This guide provides a comprehensive comparison of this compound's efficacy with other relevant compounds, supported by experimental data and detailed protocols.
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory potency and in vivo efficacy of this compound in comparison to other notable metalloproteinase inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against TACE and Matrix Metalloproteinases (MMPs)
| Compound | TACE IC₅₀ (nM) | MMP-1 (Collagenase-1) IC₅₀ (nM) | MMP-2 (Gelatinase A) IC₅₀ (nM) | MMP-3 (Stromelysin-1) IC₅₀ (nM) | MMP-9 (Gelatinase B) IC₅₀ (nM) | MMP-13 (Collagenase-3) IC₅₀ (nM) | Selectivity for TACE over MMPs |
| This compound | 5.2[1] | 500[3] | 250[3] | 210[3] | 100[3] | 110[3] | ~100-fold greater selectivity for TACE over most MMPs. |
| Ro 32-3555 (Cipemastat) | No effect[4] | 3.0 (Kᵢ)[2] | 154 (Kᵢ)[2] | 527 (Kᵢ)[2] | 59 (Kᵢ)[2] | 3.4 (Kᵢ)[2] | Preferentially inhibits collagenases.[4] |
| GW3333 | - | - | - | - | - | - | Dual inhibitor of TACE and MMPs.[5] |
| TMI-1 | 8.4 | 6.6 | 4.7 | - | 12 | 3.0 | Dual inhibitor of TACE and MMPs. |
| BMS-561392 (DPC-333) | - | >4,949[6] | 3,333[6] | 163[6] | >2,128[6] | 16,083[6] | >8,000-fold selectivity against most MMPs.[6] |
Table 2: In Vivo Efficacy of this compound and Comparators
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Outcome |
| This compound | Rat Adjuvant-Induced Arthritis | 2.5-20 mg/kg, i.p., twice daily | Reduction in paw swelling | 42-93% reduction in secondary paw swelling.[2] |
| This compound | Rat LPS-Induced Endotoxemia | Oral | Inhibition of systemic TNF-α release | ED₅₀ of 25 mg/kg.[2] |
| Ro 32-3555 (Cipemastat) | Rat Monoarthritis | 50 mg/kg, p.o., once daily | Inhibition of articular cartilage degradation | Significantly greater area of cartilage compared to vehicle.[7] |
| GW3333 | Rat Adjuvant Arthritis | - | Inhibition of ankle swelling and joint destruction | Showed inhibition of both parameters.[5] |
| BMS-561392 (DPC-333) | Mouse Collagen Antibody-Induced Arthritis | - | Prevention of joint destruction | Prevented joint destruction.[6] |
| BMS-561392 (DPC-333) | Mouse LPS-Induced Endotoxemia | Oral | Suppression of TNF-α production | ED₅₀ of 6 mg/kg.[6] |
Head-to-Head Comparison: this compound vs. Ro 32-3555 in Experimental Pneumococcal Meningitis
A study in an infant rat model of pneumococcal meningitis provided a direct comparison of the neuroprotective effects of the TACE inhibitor this compound and the collagenase inhibitor Ro 32-3555.[4][8]
Table 3: Comparative Efficacy in Experimental Pneumococcal Meningitis
| Parameter | This compound | Ro 32-3555 | Vehicle Control |
| Mortality Rate | Not significantly altered[8] | Significantly reduced (14.5%)[8] | 37.1%[8] |
| Hippocampal Apoptosis | Pronounced reduction[4] | Significant reduction[4] | - |
| Cortical Injury | Significantly reduced[9] | Significantly reduced[9] | - |
| CSF TNF-α Levels | Reduced at 18 and 27 h post-infection[8] | Reduced at 18 h post-infection[8] | - |
| CSF IL-1β Levels | No significant reduction[9] | Reduced at 18 h post-infection[9] | - |
| CSF IL-6 Levels | Reduced at 27 h post-infection[9] | No significant reduction[9] | - |
These findings suggest that while both TACE and MMP inhibition can reduce brain injury, they may act through different downstream mechanisms. The more pronounced effect of this compound on reducing hippocampal apoptosis highlights the critical role of TACE in this specific neuropathological process.[4]
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This widely used model for rheumatoid arthritis is induced by the administration of Freund's complete adjuvant.
-
Induction: Female Lewis rats are injected intradermally at the base of the tail with 0.1 mL of Freund's complete adjuvant containing heat-killed Mycobacterium tuberculosis.
-
Treatment: this compound is administered intraperitoneally (i.p.) twice daily at doses ranging from 2.5 to 20 mg/kg, starting from the day of adjuvant injection.[2]
-
Efficacy Assessment: The primary endpoint is the measurement of paw volume (swelling) in the non-injected hind paws, typically assessed using a plethysmometer. Clinical scores based on the severity of erythema and swelling are also recorded.
Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
This assay is a standard method to evaluate the in vivo potency of TACE inhibitors.
-
Induction: Wistar rats are challenged with an intravenous (i.v.) injection of LPS (from E. coli) to induce a systemic inflammatory response and subsequent release of TNF-α.
-
Treatment: this compound is administered orally at various doses prior to the LPS challenge.[2]
-
Efficacy Assessment: Blood samples are collected at specified time points after the LPS challenge. Plasma or serum levels of TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA). The dose of the compound that produces a 50% reduction in TNF-α levels (ED₅₀) is then calculated.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of TACE, which prevents the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active form.
Caption: Mechanism of this compound action.
Caption: Efficacy evaluation workflow for this compound.
Conclusion
This compound demonstrated high potency and selectivity for TACE inhibition in preclinical studies, translating to significant efficacy in various in vivo models of inflammation. Its comparison with other metalloproteinase inhibitors, particularly Ro 32-3555, underscores the distinct roles of TACE and collagenases in inflammatory and neurodegenerative processes. While the clinical development of this compound was discontinued, the data from its efficacy studies remain a valuable benchmark for the development of next-generation TACE inhibitors for the treatment of a range of diseases.
References
- 1. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro 32-3555, an orally active collagenase inhibitor, prevents cartilage breakdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibition Lowers Mortality and Brain Injury in Experimental Pneumococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Ro 32-7315: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ro 32-7315, a selective ADAM17 inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All laboratory personnel handling this compound must be familiar with these guidelines and their institution's specific chemical hygiene plan.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, must be approached with the understanding that it may be classified as hazardous waste. The following principles from established laboratory safety guidelines should always be applied:
-
Treat as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, all chemical waste, including this compound and its containers, should be managed as hazardous waste.[1][2]
-
No Sink or Drain Disposal: Under no circumstances should this compound or solutions containing it be disposed of down the sink or in any other drain.[1][3] This practice can lead to environmental contamination and may violate local and national regulations.
-
Segregation of Waste: Incompatible chemical wastes must be stored separately to prevent dangerous reactions.[2][4] Store this compound waste separately from strong acids, bases, and oxidizing agents.
Step-by-Step Disposal Procedures for this compound
The following steps provide a clear protocol for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired pure this compound should be collected in its original container or a clearly labeled, compatible waste container.
-
Solutions: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible waste containers. Do not mix different solvent wastes unless permitted by your EHS office.
-
Contaminated Materials: Personal protective equipment (PPE) such as gloves and bench paper, as well as labware (e.g., pipette tips, tubes) that are grossly contaminated with this compound, should be collected in a designated solid hazardous waste container.[2]
Step 2: Proper Containerization and Labeling
-
Container Selection: Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[2][5] For liquid waste, ensure the container has a secure, screw-top lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][4] Avoid using abbreviations or chemical formulas. The label should also include the date when waste was first added to the container.
Step 3: Secure Storage
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be at or near the point of waste generation.
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[2]
-
Container Closure: Keep waste containers closed at all times, except when adding waste.[1][2]
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.[1][6]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas.[1] Wait for trained EHS staff to collect the waste.
Step 5: Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (such as the solvent used for the original solution).[1][2]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[1][2]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label. The container may then be disposed of in the regular trash, in accordance with your institution's policies.[1][2]
Chemical and Physical Properties of this compound
Understanding the properties of this compound can help in its safe handling and in the event of a spill.
| Property | Value |
| Chemical Name | (2S,3R)-2-cinnamyl-N-hydroxy-3-(2-isobutyl-2-(methylsulfonyl)hydrazine-1-carbonyl)-5-methylhexanamide |
| CAS Number | 219613-02-2 |
| Molecular Formula | C₂₂H₃₅N₃O₅S |
| Molecular Weight | 453.59 g/mol |
| Appearance | Solid (form may vary) |
| Function | Selective ADAM17 (TACE) inhibitor |
Experimental Protocols and Signaling Pathways
This compound is a potent inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key enzyme in a process called "ectodomain shedding," where the extracellular portion of a membrane-bound protein is cleaved and released from the cell surface. A primary substrate for ADAM17 is the precursor to Tumor Necrosis Factor-α (pro-TNF-α).
Workflow for this compound Disposal Decision Making
Caption: A workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound waste in a laboratory setting.
ADAM17 Signaling Pathway Inhibition by this compound
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Ro 32-7315
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ro 32-7315. The following procedures are designed to ensure laboratory safety and maintain the integrity of the compound.
Physicochemical and Biological Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should always consult the Certificate of Analysis (CoA) for batch-specific information.
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 219613-02-2 | [1][2] |
| Molecular Formula | C22H35N3O5S | [2] |
| Molecular Weight | 453.59 g/mol | [2] |
| Exact Mass | 453.2297 | [2] |
| Biological Activity | Potent and selective inhibitor of Tumor Necrosis Factor-α Convertase (TACE/ADAM17).[3][4] | |
| IC50 (TACE) | 5.2 nM (recombinant) | [3][4] |
| IC50 (LPS-induced TNF-α release) | 350 ± 14 nM (THP-1 cells), 110 ± 18 nM (rat whole blood), 2.4 ± 0.5 µM (human whole blood) | [3][4] |
Personal Protective Equipment (PPE)
Due to its potent biological activity, stringent personal protective equipment protocols must be followed to minimize exposure. The minimum required PPE includes a laboratory coat, safety glasses with side shields, and closed-toe shoes.[5][6][7] Additional PPE is required based on the specific handling task.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Laboratory Coat or Disposable Gown- Safety Goggles- Double Nitrile Gloves- Respiratory Protection (e.g., N95 respirator or working in a certified chemical fume hood) to prevent inhalation of powder.[5] |
| Solution Preparation and Handling | - Laboratory Coat- Safety Goggles- Double Nitrile Gloves |
| Animal Dosing (In Vivo) | - Laboratory Coat or Disposable Gown- Safety Goggles- Double Nitrile Gloves- Respiratory protection may be required depending on the administration route and potential for aerosolization.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne powder.[5] Use dedicated spatulas and weigh paper.
-
Solution Preparation: To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial and vortex until the solid is fully dissolved.
-
Aliquoting: Prepare aliquots in clearly labeled cryovials to avoid repeated freeze-thaw cycles.[5]
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C for long-term storage.[2][8] The product is stable for a few weeks at ambient temperature during shipping.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material in the standard trash or down the drain.[5]
-
Solid Waste: Collect all contaminated disposable items, such as gloves, weigh boats, paper towels, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste bag.[5]
-
Liquid Waste: Collect all unused solutions and contaminated media in a sealed, labeled, and leak-proof hazardous waste container.[5] If DMSO is the solvent, ensure the waste container is appropriate.
-
Sharps: Dispose of any contaminated needles and syringes in a designated sharps container.[5]
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
In Vitro TACE Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against recombinant TACE, based on literature.[3]
-
Reagents and Materials:
-
Recombinant human TACE
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij 35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates
-
Fluorimeter
-
-
Procedure:
-
Prepare serial dilutions of this compound from the stock solution to achieve the desired final concentrations for IC50 determination. Maintain a constant final DMSO concentration (e.g., 0.5%) in all wells.[3]
-
In a 96-well plate, add the assay buffer, the TACE enzyme, and the diluted this compound (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorimeter with excitation and emission wavelengths appropriate for the substrate (e.g., 325 nm excitation / 400 nm emission).[9]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
References
- 1. targetmol.com [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2'-isobutyl-2'-(methanesulfonyl)-4-methylvalerohydrazide (this compound), a selective and orally active inhibitor of tumor necrosis factor-alpha convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
